Technical Whitepaper: Chemical Properties and Synthetic Methodologies of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Executive Summary 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. By combining the robust hydrogen-bonding capacity of a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. By combining the robust hydrogen-bonding capacity of an aminopyrazole core with the lipophilic and sterically defining characteristics of a di-halogenated benzyl group, this compound serves as a critical intermediate. It is frequently deployed in the synthesis of selective enzyme inhibitors, such as Glutathione S-Transferase Omega 1 (GSTO1) inhibitors[1], and voltage-gated ion channel modulators (e.g., NaV1.7 and NaV1.8 targets for pain management)[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and field-proven, self-validating synthetic protocols.
Physicochemical Profiling
Extrapolating from highly characterized structural analogs (such as 1-(3-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine)[4], the physicochemical profile of this compound is heavily optimized for drug-like chemical space, strictly adhering to Lipinski’s Rule of Five.
Low molecular weight allows for downstream amide coupling without exceeding the 500 Da threshold.
XLogP3-AA
~1.9
Optimal lipophilicity for cell membrane permeability without excessive non-specific binding.
Topological Polar Surface Area
43.8 Ų
Excellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors
1
The primary amine acts as a critical hinge-binder or anchor point in target active sites.
Hydrogen Bond Acceptors
3
Pyrazole nitrogens and the fluorine atom participate in complex target networks.
Rotatable Bonds
2
Low entropic penalty upon binding to target protein active sites.
Mechanistic Role in Drug Design
The structural dichotomy of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine drives its high utility in hit-to-lead optimization.
The Pyrazol-4-amine Core: The primary amine is highly nucleophilic, making it an ideal anchor for amide coupling to generate vast carboxamide or sulfonamide libraries. In biological targets, the pyrazole ring often acts as a bioisostere for amides or aromatic rings, participating in critical hydrogen-bonding networks[1].
The 4-Chloro-2-fluorobenzyl Moiety: The incorporation of halogens is a deliberate strategy to increase Lipophilic Efficiency (LipE) . The fluorine atom at the ortho position modulates the electron density of the benzyl ring, increasing metabolic stability against cytochrome P450 (CYP)-mediated oxidation[2]. Furthermore, the para-chlorine atom frequently engages in directional halogen bonding within hydrophobic pockets of the target protein.
Figure 1: Mechanistic interaction model of the pyrazole-benzyl pharmacophore with target proteins.
Synthetic Methodology & Experimental Protocols
The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine requires careful consideration of chemoselectivity. Aggressive reduction conditions can lead to unwanted hydrodehalogenation of the aryl chloride. The following self-validating workflow mitigates this risk.
Step 1: Regioselective N-Alkylation
Rationale: 4-Nitro-1H-pyrazole is alkylated using 4-chloro-2-fluorobenzyl chloride. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is utilized. DMF, a polar aprotic solvent, strips the solvation shell from the potassium ion, leaving a highly reactive "naked" pyrazolate anion, ensuring rapid and complete N-alkylation[5].
Protocol:
Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
Suspend the mixture in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.
Add 4-chloro-2-fluorobenzyl chloride (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 80–90 °C and stir for 8 hours.
Quench the reaction with ice water, extract with ethyl acetate (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 3:1) must show a complete shift from the highly polar starting pyrazole to a single, less polar UV-active spot, confirming the absence of over-alkylation.
Step 2: Chemoselective Reduction
Rationale: While standard palladium on carbon (Pd/C) with hydrogen gas is conventionally used for nitro reductions, the presence of the aryl chloride presents a high risk of catalytic hydrodehalogenation. To preserve the structural integrity of the 4-chloro substituent, a milder, chemoselective reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is mandated.
Protocol:
Dissolve the intermediate 1-(4-chloro-2-fluorobenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a 4:1 mixture of Ethanol/Water.
Add Iron powder (5.0 eq) and solid NH₄Cl (5.0 eq).
Reflux the suspension at 80 °C for 2–4 hours.
Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake thoroughly with hot ethanol.
Concentrate the filtrate, basify with saturated NaHCO₃, and extract with dichloromethane. Dry and evaporate to yield the pure target amine.
Self-Validation Checkpoint: The absence of an [M+H]⁺ peak at m/z 192.0 (the des-chloro byproduct) during LC-MS analysis confirms the absolute chemoselectivity of the Iron-mediated reduction.
Figure 2: Chemoselective two-step synthetic workflow for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Downstream Applications (Library Generation)
For drug discovery applications, this building block is immediately subjected to amide coupling to generate diverse libraries. Using highly efficient coupling reagents like HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in DMF ensures high-yielding conversion into complex carboxamides without racemization of any adjacent chiral centers on the coupling partner[3].
References
ACS Publications. "Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7". Available at: [Link]
ACS Publications. "Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors". Available at:[Link]
Google Patents. "Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain".
ACS Publications. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles". Available at:[Link]
An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(4-C...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. This compound is a valuable building block in medicinal chemistry, and its synthesis is of significant interest to researchers in drug discovery and development. The guide details a three-step synthesis commencing with the nitration of pyrazole, followed by N-alkylation, and culminating in the reduction of the nitro group. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this synthetic route.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including oncology (e.g., Ibrutinib, Ruxolitinib), infectious diseases (e.g., Lenacapavir), and inflammatory conditions (e.g., Celecoxib).[1][5] The versatility of the pyrazole core allows for facile functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2][6] The target molecule, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, incorporates several key features: a substituted benzyl group that can modulate binding affinity and a 4-amino group that serves as a crucial pharmacophore or a handle for further synthetic elaboration.
Overview of the Synthetic Strategy
The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is efficiently achieved through a three-step linear sequence. This strategy is predicated on the initial formation of a stable, functionalized pyrazole core, followed by the introduction of the desired substituents.
Figure 1: Overall synthetic workflow for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
This pathway is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the straightforward nature of the transformations, which utilize standard laboratory techniques.
Step-by-Step Synthesis Pathway
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The initial step involves the regioselective nitration of the pyrazole ring at the C4 position. This is a classic electrophilic aromatic substitution reaction.
Figure 2: Nitration of pyrazole to 4-nitro-1H-pyrazole.
Mechanistic Insight: The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from the mixed acid (nitric and sulfuric acid). The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The C4 position is preferentially nitrated due to the directing effects of the two nitrogen atoms. An optimized one-pot, two-step method involves the initial formation of pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which has been shown to achieve yields as high as 85%.[7]
Experimental Protocol:
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add fuming nitric acid to fuming sulfuric acid while maintaining the temperature below 10°C with an ice bath.
Reaction: To a solution of pyrazole in concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture. The reaction temperature should be carefully controlled, typically around 50°C.[7]
Work-up: After the reaction is complete (monitored by TLC or LC-MS), the mixture is poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
Step 2: Synthesis of 1-(4-Chloro-2-fluorobenzyl)-4-nitro-1H-pyrazole
This step involves the N-alkylation of 4-nitro-1H-pyrazole with 4-chloro-2-fluorobenzyl bromide. The presence of the electron-withdrawing nitro group can influence the regioselectivity of the alkylation.
Figure 3: N-Alkylation of 4-nitro-1H-pyrazole.
Mechanistic Insight: The reaction proceeds via an Sₙ2 mechanism. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chloro-2-fluorobenzyl bromide and displacing the bromide leaving group.[8][9] The use of a polar aprotic solvent like DMF or acetonitrile facilitates this reaction.[10]
Experimental Protocol:
Reaction Setup: To a solution of 4-nitro-1H-pyrazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).
Addition of Alkylating Agent: Slowly add a solution of 4-chloro-2-fluorobenzyl bromide in the same solvent to the reaction mixture.
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC or LC-MS).
Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[11]
Step 3: Synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Figure 4: Reduction of the nitro group to form the final product.
Mechanistic Insight: The nitro group is reduced to the corresponding amine in the presence of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas.[8][12] The reaction is usually carried out in a protic solvent like methanol or ethanol. This method is highly effective and generally provides a clean product with high yield.[13][14]
Experimental Protocol:
Reaction Setup: A solution of 1-(4-chloro-2-fluorobenzyl)-4-nitro-1H-pyrazole in methanol is placed in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added.
Hydrogenation: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 50-60 psi) at room temperature.[8]
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is completely consumed.
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Data Summary
The following table summarizes the key aspects of the described synthetic pathway.
The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine can be reliably achieved through a three-step sequence involving nitration, N-alkylation, and nitro group reduction. This pathway is characterized by its efficiency, use of readily available reagents, and straightforward experimental procedures. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The detailed protocols and mechanistic insights provided in this guide should enable researchers to successfully synthesize this valuable compound.
References
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile.
Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
Frontiers in Pharmacology.
ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
ResearchGate.
Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
ResearchGate. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H -pyrazole via [4 + 1] Cycloaddition | Request PDF.
ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.
Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
PMC. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
MDPI.
ACS Publications.
PubMed. Discovery of N,4-Di(1 H-pyrazol-4-yl)
ACS Publications.
MDPI.
Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
PMC.
Organic Syntheses. REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
Google Patents.
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
Organic Chemistry Portal. Pyrazole synthesis.
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1.
Google Patents. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Synthesis and characterization of novel 2-(1-benzyl- 3-[4-fluorophenyl]-1H-pyrazol-4-yl)-7-fluoro-4H.
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine mechanism of action
An In-depth Technical Guide to the Potential Mechanisms of Action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaff...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Potential Mechanisms of Action of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this five-membered heterocycle exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] This guide focuses on the specific, yet uncharacterized, molecule: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. Lacking direct empirical data on its mechanism of action, this document will synthesize current knowledge of the broader pyrazole class to propose and explore its most probable biological targets and signaling pathways. We will delve into potential roles as a kinase inhibitor, an ion channel modulator, and an anti-inflammatory agent, providing a robust framework for future empirical investigation.
Introduction to the Pyrazole Scaffold
Pyrazole and its derivatives are heterocyclic compounds that have been extensively explored for their therapeutic potential.[1] Their structural versatility allows for precise modifications, enabling the design of potent and selective agents that can interact with a wide range of biological targets.[1][6] Several pyrazole-containing drugs have achieved clinical approval, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscoring the therapeutic value of this chemical class.[1] The subject of this guide, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, possesses the core pyrazole structure with substitutions known to influence biological activity. The presence of a substituted benzyl group and an amine at the 4-position suggests potential interactions with various enzymatic and receptor sites.
A 4-amino group, which can act as a hydrogen bond donor.
A 1-benzyl group, substituted with chloro and fluoro atoms, which can engage in hydrophobic and halogen-bonding interactions.
These structural features are common in compounds designed to target ATP-binding pockets of kinases or the pores of ion channels.
Postulated Mechanisms of Action
Given the extensive literature on pyrazole derivatives, we can hypothesize several plausible mechanisms of action for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Hypothesis I: Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[2] The pyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors.[2]
Rationale:
Many pyrazole derivatives function as ATP-competitive inhibitors, where the pyrazole ring mimics the adenine moiety of ATP, forming crucial hydrogen bonds with the kinase hinge region.[2] The substituted benzyl group of our target compound could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site, conferring both potency and selectivity.
Potential Kinase Targets:
Based on the activities of other pyrazole derivatives, potential targets include:
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR-2, and FGFR, which are often overexpressed in tumors.[1][7]
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, like CDK2, can lead to cell cycle arrest and apoptosis in cancer cells.[1][8]
MAP Kinases: Such as JNK3, which are implicated in neurodegenerative diseases and some cancers.[9]
Proposed Signaling Pathway: EGFR Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway.
Hypothesis II: Ion Channel Modulation
Certain pyrazole derivatives have been identified as potent modulators of ion channels, which are critical for cellular excitability and signaling.
Rationale:
The compound's structure could allow it to interact with voltage-gated or ligand-gated ion channels. For instance, pyrazole compounds have been shown to act as openers for K(v)7 potassium channels, which are involved in neuronal excitability.[10] Others act as inhibitors of store-operated calcium entry (SOCE) by blocking CRAC channels.[11]
Potential Ion Channel Targets:
K(v)7 (M-current) Potassium Channels: Opening these channels would lead to hyperpolarization and reduced neuronal firing, a potential treatment for epilepsy or neuropathic pain.[10]
Calcium Release-Activated Calcium (CRAC) Channels: Inhibition of these channels can modulate immune responses and cell proliferation.[11]
Proposed Mechanism: K(v)7 Channel Opening
Caption: Proposed modulation of K(v)7 potassium channels.
Hypothesis III: Anti-inflammatory Action via COX/LOX Inhibition
Rationale:
The structural features of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine are consistent with those of known COX inhibitors. These compounds typically fit into the hydrophobic channel of the COX enzyme active site, blocking the conversion of arachidonic acid into prostaglandins. Some pyrazole derivatives exhibit selectivity for COX-2, the inducible isoform associated with inflammation, which can lead to a better gastrointestinal safety profile compared to non-selective NSAIDs.[13][14]
Potential Targets:
Cyclooxygenase-2 (COX-2): Selective inhibition would reduce the synthesis of pro-inflammatory prostaglandins.
5-Lipoxygenase (5-LOX): Dual inhibition of COX and LOX pathways could offer broader anti-inflammatory effects.[4]
Framework for Experimental Validation
To transition from hypothesis to evidence, a structured experimental workflow is essential. This section outlines the protocols required to test the proposed mechanisms of action.
Experimental Workflow Diagram
Caption: A logical workflow for validating the compound's MOA.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases.
Methodology:
Reagents: Recombinant human kinases, corresponding peptide substrates, ATP, and the test compound (dissolved in DMSO).
Procedure:
a. Prepare a dilution series of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
b. In a 384-well plate, add the kinase, its specific substrate, and the test compound.
c. Initiate the reaction by adding a solution of ATP (at a concentration near the Kₘ for each kinase).
d. Incubate at 30°C for 60 minutes.
e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Plot the percentage of kinase activity against the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Objective: To assess the modulatory effect of the compound on a specific ion channel (e.g., K(v)7.2/7.3).
Methodology:
Cell Line: Use a stable cell line expressing the target ion channel (e.g., HEK293 cells transfected with KCNQ2/KCNQ3).
Procedure:
a. Culture cells on glass coverslips.
b. Place a coverslip in the recording chamber on an inverted microscope and perfuse with an external recording solution.
c. Achieve a whole-cell patch configuration using a glass micropipette filled with an internal solution.
d. Apply a voltage protocol to elicit channel currents (e.g., a series of depolarizing steps).
e. Once a stable baseline current is established, perfuse the chamber with the external solution containing the test compound at various concentrations.
f. Record changes in current amplitude, activation voltage, and deactivation kinetics.
Data Analysis: Measure the current amplitude at a specific voltage before and after compound application. Calculate the percentage change and determine the EC₅₀ for activation or IC₅₀ for inhibition.
Summary of Known Pyrazole Derivative Activities
To provide context for the proposed mechanisms, the following table summarizes the activities of various pyrazole derivatives reported in the literature.
While the precise mechanism of action for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine remains to be empirically determined, its chemical structure strongly suggests activity within well-established paradigms for the pyrazole class. The hypotheses presented in this guide—kinase inhibition, ion channel modulation, and anti-inflammatory enzyme inhibition—provide a rational and evidence-based starting point for investigation. The proposed experimental workflows offer a clear path to elucidate its biological function and therapeutic potential. Further research is warranted to fully characterize this promising compound and determine its place within the pantheon of pyrazole-based therapeutics.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). ResearchGate. Retrieved April 3, 2026, from [Link]
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. Retrieved April 3, 2026, from [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023, February 10). Encyclopedia.pub. Retrieved April 3, 2026, from [Link]
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). PMC. Retrieved April 3, 2026, from [Link]
Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026, March 12). ResearchGate. Retrieved April 3, 2026, from [Link]
Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science. Retrieved April 3, 2026, from [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved April 3, 2026, from [Link]
Modulation of K(v)7 potassium channels by a novel opener pyrazolo[1,5-a]pyrimidin-7(4H)-one compound QO-58. (2013, February 15). PubMed. Retrieved April 3, 2026, from [Link]
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. Retrieved April 3, 2026, from [Link]
Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences. Retrieved April 3, 2026, from [Link]
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (2025, August 15). PubMed. Retrieved April 3, 2026, from [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). chemrevlett.com. Retrieved April 3, 2026, from [Link]
Structure of pharmacological inhibitors of calcium channels and structure–activity relationship (SAR) parameters of the pyrazole SKF-96365 analogues. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]
PYRAZOLE DERIVATIVES AS MODULATORS OF CALCIUM RELEASE-ACTIVATED CALCIUM CHANNEL. (2018, March 28). Google Patents.
Polycyclic pyrazines as potassium ion channel modulators. (n.d.). Google Patents.
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. Retrieved April 3, 2026, from [Link]
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025, March 4). RSC Publishing. Retrieved April 3, 2026, from [Link]
Chalcone-based Pyrazoline Derivatives as Modulators of Neuroinflammatory and Redox Pathways in Experimental Epilepsy. (2026, March 18). PMC. Retrieved April 3, 2026, from [Link]
An In-Depth Technical Guide to the Potential Biological Activity of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 1-(4-Chloro-2-fluorobenzy...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activity of the novel chemical entity, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information from closely related analogs and the well-established pharmacology of the 4-amino-1H-pyrazole scaffold. Based on extensive structure-activity relationship (SAR) data from the scientific literature, it is hypothesized that 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a potent kinase inhibitor. This guide will delve into the rationale behind this hypothesis, explore potential kinase targets, and provide detailed experimental protocols to validate these predictions.
Introduction: The 4-Amino-1H-Pyrazole Scaffold as a Privileged Kinase Inhibitor Motif
The 4-amino-1H-pyrazole core is a well-recognized "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its rigid structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors. Numerous clinically evaluated and approved drugs are based on pyrazole-containing scaffolds, highlighting their therapeutic potential.[2]
The biological activity of 4-amino-1H-pyrazole derivatives can be finely tuned through substitutions at various positions of the pyrazole ring. The N1-substituent, in particular, plays a crucial role in determining the selectivity and potency of these inhibitors by interacting with the solvent-exposed region of the kinase active site. The 4-amino group is a critical pharmacophoric feature, often forming hydrogen bonds with the kinase hinge region.
The Subject Molecule: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
The molecule of interest, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, combines the key 4-amino-1H-pyrazole scaffold with a substituted benzyl group at the N1 position. The 4-chloro and 2-fluoro substitutions on the benzyl ring are expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity and selectivity for specific kinase targets.
Based on the extensive literature on 4-amino-1H-pyrazole derivatives, the primary hypothesized biological activity for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is the inhibition of protein kinases. Several kinase families are known to be targeted by this scaffold.
Potential Kinase Targets
Cyclin-Dependent Kinases (CDKs): The 4-amino-1H-pyrazole scaffold is a core component of inhibitors targeting CDKs, which are key regulators of the cell cycle.[1][3] For example, AT7519 is a multi-CDK inhibitor based on a 4-amino-1H-pyrazole core.[4] The TAIRE family of CDKs (CDK14-18) has also been targeted by covalent inhibitors with this scaffold.[1][3]
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases is crucial for cytokine signaling. 4-amino-(1H)-pyrazole derivatives have been developed as potent JAK inhibitors for the treatment of inflammatory diseases and cancers.[5]
c-Jun N-terminal Kinases (JNKs): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in stress signaling pathways. Aminopyrazole-based inhibitors have shown high potency and selectivity for JNK3.[6]
Receptor Interacting Protein 1 (RIP1) Kinase: 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of RIP1 kinase, a key mediator of necroptosis, a form of programmed cell death.[7]
The specific kinase or kinases inhibited by 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine will depend on the precise fit of the substituted benzyl group into the ATP-binding pocket of the target kinase.
Proposed Mechanism of Action
It is hypothesized that 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine acts as an ATP-competitive inhibitor. The 4-amino group of the pyrazole ring is predicted to form one or more hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. The N1-substituted benzyl group would then occupy the hydrophobic pocket adjacent to the hinge, with the chloro and fluoro substituents potentially forming additional interactions that enhance binding affinity and selectivity.
Figure 1: Hypothesized binding mode of the inhibitor within a kinase active site.
Experimental Validation: A Step-by-Step Approach
To validate the hypothesized biological activity of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, a systematic experimental workflow is proposed.
In Vitro Kinase Profiling
The initial step is to screen the compound against a broad panel of kinases to identify potential targets.
Protocol: Broad Kinase Panel Screen (Example using a commercial service)
Compound Preparation: Prepare a stock solution of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine in 100% DMSO at a concentration of 10 mM.
Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
Kinase Panel: Select a commercially available kinase panel that covers a diverse range of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
Assay Principle: The specific assay technology will vary by provider but generally involves measuring the compound's ability to displace a known ligand or inhibit the phosphorylation of a substrate.
Data Analysis: Results are typically reported as a percentage of inhibition or percentage of control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition).
Determination of IC50 Values
For the identified "hit" kinases from the initial screen, the half-maximal inhibitory concentration (IC50) should be determined to quantify the compound's potency.
Protocol: In Vitro Kinase Assay (Generic ATP-competitive format)
Reagents:
Recombinant kinase
Kinase-specific substrate (peptide or protein)
ATP (at or near the Km for the specific kinase)
Assay buffer
Detection reagent (e.g., antibody-based for phosphospecific detection, or luminescence-based for ATP depletion)
Procedure:
Prepare a serial dilution of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine in assay buffer.
In a multi-well plate, add the kinase and the inhibitor at various concentrations.
Initiate the kinase reaction by adding the substrate and ATP.
Incubate for a predetermined time at the optimal temperature for the kinase.
Stop the reaction and add the detection reagent.
Measure the signal (e.g., fluorescence, luminescence, absorbance).
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: A streamlined experimental workflow for validating the hypothesized kinase inhibitory activity.
Cellular Assays
To determine if the compound is active in a cellular context, assays to measure target engagement and downstream phenotypic effects are necessary.
Cell Line Selection: Choose a cell line that expresses the target kinase.
Cell Engineering: Transfect the cells with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
Procedure:
Seed the engineered cells in a multi-well plate.
Add the NanoBRET™ tracer, which binds to the kinase active site.
Add varying concentrations of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Add the NanoLuc® substrate.
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the compound, confirming target engagement.
Protocol: Cell Viability/Proliferation Assay
Cell Line Selection: Use a panel of cancer cell lines, particularly those known to be dependent on the activity of the target kinase.
Procedure:
Seed cells in a 96-well plate.
After 24 hours, treat the cells with a serial dilution of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Incubate for 72 hours.
Add a viability reagent (e.g., CellTiter-Glo®, MTT, resazurin).
Measure the signal (luminescence, absorbance, or fluorescence).
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine can be further optimized through systematic modifications of its structure.
Position
Modification
Potential Impact
N1-benzyl ring
Vary substitution pattern (e.g., different halogens, methoxy, trifluoromethyl)
Modulate potency and selectivity; improve metabolic stability.
4-amino group
Acylation, alkylation
May alter the hydrogen bonding pattern and kinase selectivity.
Pyrazole C3/C5
Introduction of small alkyl groups
Can enhance hydrophobic interactions and potency.
Future work should focus on synthesizing analogs of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine to explore the SAR and develop more potent and selective kinase inhibitors. Co-crystallization of the most promising compounds with their target kinases will provide valuable structural information to guide further drug design efforts.
Conclusion
While direct experimental evidence for the biological activity of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is currently lacking, a strong hypothesis can be formulated based on the well-established role of the 4-amino-1H-pyrazole scaffold as a kinase inhibitor. The proposed experimental workflow provides a clear path to validate this hypothesis and to identify the specific kinase targets of this compound. The insights gained from these studies could pave the way for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
Zhou, Y., et al. (2018). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 23(10), 2496. [Link]
Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
Scarbrough, P. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2927-2940. [Link]
Siddiqui, S. A., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Science, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(3). [Link]
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [Link]
Anderson, M., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(15), 4657-4668. [Link]
Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 537-544. [Link]
An In-Depth Technical Guide to the Molecular Structure of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterizati...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, a compound of significant interest in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, recognized for their diverse biological activities and metabolic stability.[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent pharmacophore in a multitude of FDA-approved drugs.[3] Its structural versatility and ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions, make it a highly sought-after scaffold in medicinal chemistry. Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4] The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in recently approved and investigational drugs.[1]
The subject of this guide, 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, incorporates several key features that make it a compelling candidate for further investigation. The substituted benzyl group can influence the compound's lipophilicity and binding interactions, while the 4-amino group on the pyrazole ring provides a crucial point for further chemical modification and interaction with biological targets.
Molecular Structure and Properties
The molecular structure of 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is characterized by a pyrazole ring substituted at the N1 position with a 4-chloro-2-fluorobenzyl group and at the C4 position with an amino group.
These predicted properties suggest that the molecule possesses drug-like characteristics according to Lipinski's rule of five. The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.
Synthesis and Structural Elucidation
The synthesis of 1,4-disubstituted pyrazoles can be achieved through various established methods.[6][7] A common and effective approach involves the cyclocondensation of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent.[6] For the synthesis of 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, a plausible synthetic route would involve the reaction of (4-chloro-2-fluorobenzyl)hydrazine with a protected 4-aminopyrazole precursor or a multi-step sequence starting from more readily available materials.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and structural elucidation of 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Experimental Protocols
General Procedure for Pyrazole Synthesis:
A common method for synthesizing 1,4-disubstituted pyrazoles involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[8] While the specific precursors for the title compound are not detailed in the provided search results, a general protocol adapted from the literature is as follows:
Hydrazone Formation: To a solution of the appropriate substituted hydrazine (1.0 eq.) in a suitable solvent (e.g., ethanol), add the corresponding dicarbonyl compound (1.0 eq.).
Cyclization: The reaction mixture is typically heated under reflux for several hours to facilitate cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.[8]
Spectroscopic Characterization:
The definitive identification and structural confirmation of 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and pyrazole rings, the methylene protons of the benzyl group, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the benzyl ring, with coupling to adjacent protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole and benzene rings.
Table 2: Expected Spectroscopic Data
Technique
Expected Features
¹H NMR
Signals for pyrazole ring protons, benzyl aromatic protons (with splitting patterns characteristic of 1,2,4-substitution), methylene bridge protons (singlet or doublet), and amine protons (broad singlet).
¹³C NMR
Resonances for all unique carbon atoms in the pyrazole and substituted benzyl rings.
¹⁹F NMR
A single resonance for the fluorine atom, likely showing coupling to neighboring aromatic protons.
IR (cm⁻¹)
N-H stretch (amine), aromatic C-H stretch, aliphatic C-H stretch, C=N and C=C stretches (aromatic rings), C-Cl stretch, and C-F stretch.
HRMS
Molecular ion peak corresponding to the exact mass of C10H9ClFN3.
Structural Insights from Crystallography
While no specific crystallographic data for 1-(4-chloro-2-fluorobenzyl)-1H-pyrazol-4-amine was found, analysis of related structures provides valuable insights. For instance, the crystal structure of 4-chloro-1H-pyrazole reveals intermolecular N-H---N hydrogen bonding, leading to the formation of trimeric assemblies.[9] The planarity of the pyrazole ring and the dihedral angles between the pyrazole and any attached aromatic rings are key structural parameters that influence molecular packing and intermolecular interactions.[10] In the case of the title compound, the presence of the amino group and the halogen substituents on the benzyl ring would likely play a significant role in directing the crystal packing through hydrogen bonding and halogen bonding interactions.
Conclusion
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine represents a molecule of considerable interest for drug discovery, leveraging the privileged pyrazole scaffold. Its synthesis and structural characterization can be achieved through established chemical and analytical methodologies. The insights provided in this guide, including predicted properties, synthetic strategies, and expected analytical data, offer a solid foundation for researchers and drug development professionals to further explore the potential of this and related pyrazole derivatives in the quest for novel therapeutic agents.
References
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11:008. Available from: [Link]
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available from: [Link]
Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. Available from: [Link]
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. Available from: [Link]
PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Available from: [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available from: [Link]
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Available from: [Link]
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5283. Available from: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available from: [Link]
1-(2-fluorobenzyl)-1H-pyrazol-4-amine. PubChem. Available from: [Link]
4-(4-Chloro-2-fluorobenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-fluoropiperidine. PubChem. Available from: [Link]
Synthesis, Anthelmintic, Insecticidal Activity of (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. SpectraBase. Available from: [Link]
1-(4-chlorobenzyl)-n-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine. PubChemLite. Available from: [Link]
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Bioorganic & Medicinal Chemistry, 27(18), 4059-4071. Available from: [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society, 100(11), 101188. Available from: [Link]
1-(4-CHLOROBENZYL)-N-(2-PHENYLETHYL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE. Chemical Substance Information. Available from: [Link]
Structure-Activity Relationship (SAR) of Substituted Pyrazol-4-amines: A Comprehensive Technical Whitepaper
Executive Summary The rational design of small molecule kinase inhibitors frequently relies on the incorporation of bioisosteres to optimize target affinity while mitigating off-target liabilities. Substituted pyrazol-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of small molecule kinase inhibitors frequently relies on the incorporation of bioisosteres to optimize target affinity while mitigating off-target liabilities. Substituted pyrazol-4-amines have emerged as a privileged scaffold in medicinal chemistry, serving as highly effective bioisosteres for aniline motifs. This technical whitepaper dissects the Structure-Activity Relationship (SAR) of pyrazol-4-amines, detailing the mechanistic causality behind their structural modifications, quantitative binding profiles across key kinase targets (JAK2, CDK2, LRRK2), and the self-validating experimental protocols required for their synthesis and evaluation.
The Role of Pyrazol-4-amines in Medicinal Chemistry
Historically, 2-alkoxyaniline motifs were a staple in achieving broad kinome selectivity. However, the aniline toxicophore often presents severe liabilities regarding metabolic stability, poor aqueous solubility, and idiosyncratic toxicity. The bioisosteric replacement of anilines with aminopyrazoles—specifically substituted pyrazol-4-amines—has proven to be a superior strategy for drug development 1[1]. The pyrazole core not only eliminates the toxicophore but also significantly improves solubility while maintaining the critical hydrogen bond donor/acceptor profile necessary for engaging the kinase hinge region.
Core SAR Principles and Mechanistic Causality
The Kinase Hinge Binding Motif (C4-Amine & Pyrazole Nitrogen)
The primary driver of target affinity in pyrazol-4-amine derivatives is their interaction with the ATP-binding pocket. Molecular docking studies of 4-amino-(1H)-pyrazole derivatives within the Janus Kinase 2 (JAK2) active site reveal that the -NH and =N moieties of the pyrazole ring act as critical hydrogen bond donors and acceptors. These moieties interact directly with the backbone of the GLU930 and LEU932 residues 2[2]. Disrupting this network—such as through N-alkylation at the pyrimidinyl-C2-NH position in Cyclin-Dependent Kinase 2 (CDK2) inhibitors—has a profoundly detrimental effect on binding, highlighting the strict spatial requirements of this vector 3[3].
N1-Substitution and Pharmacokinetic Modulation
The N1-position of the pyrazole ring is typically solvent-exposed, offering a highly tunable vector for pharmacokinetic optimization without disrupting hinge binding. In the development of brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, researchers exploited the compact nature of the CYP1A2 active site (a common metabolic soft spot). By introducing sterically demanding, bulky three-dimensional substitutions at the N-capping group, they successfully engendered steric clashes that attenuated CYP1A2 inhibition while maintaining target potency and enhancing Blood-Brain Barrier (BBB) penetration[1].
Synergizing Reversible Affinity with Covalent Warheads
The utility of pyrazol-4-amines extends to covalent inhibitors. For example, the third-generation EGFR inhibitor PF-06747775 utilizes a 3-methoxy-1-methyl-1H-pyrazol-4-amine building block. The rational design here focused on deriving massive potency from the reversible binding affinity of the pyrazole core, which allowed developers to minimize the intrinsic reactivity of the covalent warhead, thereby reducing off-target labeling and mitigating side effects 4[4].
Logical SAR framework mapping pyrazol-4-amine functional groups to their pharmacological outcomes.
Quantitative SAR Profiles Across Kinase Targets
To illustrate the cross-target versatility of the scaffold, the following table summarizes the quantitative data and mechanistic causality of key pyrazol-4-amine derivatives.
Pyrazole -NH and =N form H-bonds with GLU930 and LEU932[2].
LRRK2
Aminopyrazole pyrimidine
Bulky N1-alkylation
High potency, brain penetrant
Steric clash with the planar CYP1A2 active site prevents off-target metabolism[1].
EGFR (T790M)
Purine-based pyrazol-4-amine
3-methoxy-1-methyl substitution
High affinity
Derives potency from reversible binding affinity to minimize intrinsic reactivity of the covalent warhead[4].
Self-Validating Experimental Workflows
To ensure high-fidelity data generation, the synthesis and biological evaluation of these compounds must rely on self-validating systems.
Protocol 1: Microwave-Assisted Synthesis of Pyrimidine-Based 4-Amino-(1H)-pyrazoles
Objective: Synthesize target kinase inhibitors by coupling 2,4-dichloropyrimidines with 1H-pyrazol-4-amines5[5].
Causality & Self-Validation: The C4-amine of pyrazole is weakly nucleophilic due to the electron-withdrawing nature of the heteroaromatic ring. Standard thermal heating often leads to incomplete conversion and degradation. Microwave irradiation provides rapid, volumetric heating, driving the reaction to completion. TLC/LC-MS monitoring serves as a strict self-validating checkpoint before proceeding to purification.
SNAr Intermediate Formation: React 5-substituted-2,4-dichloropyrimidine with the desired aromatic amine in the presence of N,N-Diisopropylethylamine (DIPEA) in DMF at room temperature for 16 hours[5].
Intermediate Isolation: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the mono-substituted intermediate.
Acid-Catalyzed Coupling: Combine the intermediate with 1H-pyrazol-4-amine (1.2 equivalents) in n-butanol (n-BuOH). Add a catalytic amount of Trifluoroacetic acid (TFA)[5]. Causality: TFA protonates the pyrimidine ring, increasing its electrophilicity to facilitate attack by the weakly nucleophilic pyrazol-4-amine.
Microwave Irradiation: Subject the mixture to microwave irradiation at 120 °C for 1 hour[5].
Validation & Purification: Monitor reaction completion via LC-MS. Upon validation of the product mass, concentrate the mixture under reduced pressure and purify via preparative HPLC to yield the final target molecule.
Self-validating microwave-assisted synthetic workflow for pyrimidine-based pyrazol-4-amines.
Objective: Quantify the IC50 of synthesized pyrazol-4-amine derivatives against target kinases (e.g., JAK2).
Causality & Self-Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays because its time-gated measurement eliminates interference from compound auto-fluorescence. The inclusion of Staurosporine and Ruxolitinib acts as an internal system validation[2].
Reagent Preparation: Prepare a 384-well plate with serial dilutions of the pyrazol-4-amine compounds (ranging from 10 µM to 20 nM) in assay buffer[2].
Control Setup: Include Staurosporine (prototypical ATP-competitive inhibitor) and Ruxolitinib (approved JAK inhibitor) as positive controls[2].
Enzyme Incubation: Add the recombinant kinase (e.g., JAK2) and fluorescently labeled substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.
Reaction Initiation: Add ATP at the predetermined Km concentration to initiate the kinase reaction. Incubate for 60 minutes.
Signal Detection: Add the TR-FRET detection reagent (Europium-labeled antibody). Read the plate on a multi-mode microplate reader using a time delay of 100 µs to allow background fluorescence to decay.
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and fit the data to a four-parameter logistic curve to determine the IC50.
Conclusion
The substituted pyrazol-4-amine scaffold represents a masterclass in rational drug design. By understanding the mechanistic causality of its structural vectors—leveraging the C4-amine for hinge binding and the N1/C3/C5 positions for pharmacokinetic shielding—medicinal chemists can systematically dial out off-target liabilities while driving single-digit nanomolar potency across a diverse array of kinase targets.
Comprehensive References
[3] Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Source: nih.gov. URL: 3
[5] Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Source: nih.gov. URL: 5
[2] Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL: 2
[4] Title: Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug. Source: acs.org. URL: 4
[1] Title: Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor | ACS Medicinal Chemistry Letters. Source: acs.org. URL: 1
Application Note: Comprehensive Analytical Characterization of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Introduction & Scientific Rationale 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly versatile, halogenated heterocyclic building block. Pyrazole derivatives, particularly 4-amino-(1H)-pyrazoles, are critical p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly versatile, halogenated heterocyclic building block. Pyrazole derivatives, particularly 4-amino-(1H)-pyrazoles, are critical pharmacophores in the design of advanced therapeutics, including selective kinase inhibitors (such as JAK inhibitors)[1] and broad-spectrum antimicrobial agents[2].
The presence of both a primary amine and a di-halogenated benzyl moiety makes this compound a prime candidate for late-stage functionalization. However, the synthesis of N-alkylated pyrazoles necessitates rigorous analytical characterization. While 4-amino-1H-pyrazole is highly symmetrical—meaning N1 and N2 alkylation yield the identical desired product—the primary analytical challenge lies in ruling out over-alkylation (e.g., secondary amine formation or quaternary pyrazolium salts) and ensuring absolute chromatographic purity.
This application note details a self-validating analytical framework utilizing High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.
Analytical Strategy & Workflow
The following multimodal workflow was designed to provide orthogonal validation of the compound's identity, purity, and exact regiochemistry.
Caption: Multimodal Analytical Workflow for Pyrazole Derivative Characterization
Chromatographic Purity & Isotopic Mass Confirmation (LC-HRMS)
Rationale & Causality
High-Resolution Mass Spectrometry is deployed not just for exact mass determination, but to leverage the unique isotopic signature of the molecule. The presence of a single Chlorine atom dictates a strict ~3:1 isotopic ratio between the ³⁵Cl and ³⁷Cl isotopologues. Monitoring this ratio provides an immediate, self-validating checkpoint against co-eluting non-halogenated impurities.
Step-by-Step Protocol
Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 1:100 in 50:50 Water:Acetonitrile for a final working concentration of 10 µg/mL.
Chromatographic Separation : Inject 1 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C.
Gradient Elution : Run a linear gradient from 5% Mobile Phase B (0.1% Formic Acid in MeCN) to 95% B over 8 minutes, holding at 95% B for 2 minutes before re-equilibration. Mobile Phase A is 0.1% Formic Acid in H₂O. Flow rate: 0.4 mL/min.
Mass Spectrometry Acquisition : Operate the Q-TOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 1000.
Data Interpretation Matrix
Self-Validation Checkpoint : The isotopic ratio of the [M+H]⁺ peak acts as an internal validation mechanism. A deviation from the theoretical 3:1 ratio of m/z 226 to 228 immediately flags potential co-eluting impurities.
Parameter
Expected Value
Observation / Causality
Retention Time (Rt)
~4.2 min
Elutes in the mid-polar gradient region due to the lipophilic halogenated benzyl ring.
Exact Mass[M+H]⁺
226.0547 m/z
Corresponds precisely to the protonated formula [C₁₀H₁₁ClFN₃]⁺.
Isotopic Pattern
226.0547 (100%)228.0518 (~32%)
Confirms the presence of a single Chlorine atom (³⁵Cl and ³⁷Cl isotopes).
Major Fragment
143.0064 m/z
Cleavage of the benzyl-pyrazole C-N bond, yielding the stable 4-chloro-2-fluorobenzyl cation.
Structural Elucidation via Multinuclear NMR
Rationale & Causality
While LC-MS confirms the molecular formula, it cannot differentiate between structural isomers or identify over-alkylation at the primary amine. Multinuclear NMR (¹H, ¹³C, ¹⁹F) is indispensable for resolving the exact architecture of complex pyrazoles[3]. ¹⁹F NMR is specifically utilized because Fluorine (spin ½, 100% natural abundance) acts as an excellent structural probe. The scalar J-coupling between ¹⁹F and the adjacent protons/carbons on the benzyl ring definitively proves the 2-fluoro, 4-chloro substitution pattern.
Caption: Logical Workflow for Identifying Alkylation Impurities in Pyrazole Synthesis
Step-by-Step Protocol
Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS). DMSO-d₆ is chosen specifically because it provides stable hydrogen bonding for the -NH₂ protons, preventing rapid exchange and allowing them to be clearly observed.
Instrument Tuning : Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe. Perform automated tuning, matching, and 3D gradient shimming to achieve a line width < 0.8 Hz.
¹H Acquisition : Acquire the ¹H spectrum using a standard 30° pulse program (zg30), 16 transients, a spectral width of 20 ppm, and a relaxation delay (D1) of 2 seconds.
¹⁹F Acquisition : Acquire the ¹⁹F spectrum using a proton-decoupled pulse sequence (igig), 64 transients, and a spectral width of 200 ppm centered at -100 ppm.
¹³C Acquisition : Acquire the ¹³C spectrum using a power-gated decoupling sequence (zgpg30), 1024 transients, and a relaxation delay of 2 seconds.
Data Interpretation Matrix
Self-Validation Checkpoint : The integration of the benzyl -CH₂- protons (2H) against the pyrazole protons (2H) and the primary amine -NH₂ protons (2H) must yield a perfect 1:1:1 stoichiometric ratio. Any deviation indicates incomplete reaction or amine over-alkylation.
Nucleus
Chemical Shift (ppm)
Multiplicity & Coupling (J in Hz)
Assignment & Causality
¹H
7.45 - 7.20
m, 3H
Aromatic protons of the benzyl ring. Complex splitting arises from both ¹H-¹H and ¹H-¹⁹F scalar coupling.
¹H
7.15
s, 1H
Pyrazole H-3. Appears as a sharp singlet due to the lack of adjacent protons on the pyrazole ring.
¹H
6.95
s, 1H
Pyrazole H-5. Shifted slightly upfield relative to H-3 due to electronic shielding.
¹H
5.25
s, 2H
Benzyl -CH₂-. The sharp singlet definitively confirms N-alkylation rather than ring C-alkylation.
¹H
4.10
br s, 2H
Primary amine (-NH₂). Broadened due to the quadrupolar relaxation of Nitrogen-14 and intermediate chemical exchange.
¹⁹F
-116.5
dd, 1F
2-Fluoro substituent. Confirms the presence of the intact fluorinated ring.
¹³C
159.0
d, ¹JCF ≈ 250 Hz
C-2 of the benzyl ring. The massive one-bond scalar coupling to Fluorine is the ultimate proof of the C-F bond integrity.
Spectroscopic Profiling (ATR-FTIR)
Rationale & Causality
While NMR provides connectivity, ATR-FTIR serves as a rapid, non-destructive orthogonal technique to verify the presence of key functional groups. The primary amine exhibits distinct N-H stretching vibrations that are easily distinguishable from secondary or tertiary amines, serving as a final purity check.
Step-by-Step Protocol
Background Collection : Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.
Sample Analysis : Place approximately 2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure uniform contact and eliminate air gaps.
Acquisition : Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.
Interpretation : Look for the characteristic doublet of the primary amine (symmetric and asymmetric N-H stretches) between 3400–3200 cm⁻¹, the C=N pyrazole ring stretch at ~1550 cm⁻¹, and the strong C-F/C-Cl halogen stretches in the fingerprint region (1200–1000 cm⁻¹ and 800–600 cm⁻¹, respectively).
Conclusion
The characterization of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine requires a stringent, multimodal approach. By combining the exact mass and isotopic profiling of LC-HRMS with the definitive regiochemical mapping of Multinuclear NMR, researchers can confidently validate the structural integrity and purity of this critical building block. This self-validating framework ensures that downstream synthetic applications—such as the development of novel kinase inhibitors or antimicrobial agents—are built upon a foundation of absolute analytical certainty.
References
BenchChem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
National Institutes of Health (PMC). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. 2[2]
National Institutes of Health (PMC). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. 1[1]
American Chemical Society (ACS). Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives.3[3]
Application Note: RP-HPLC Method Development and Validation for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Executive Summary The precise quantification and purity assessment of highly functionalized intermediates are critical bottlenecks in drug development. 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine presents a unique ana...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The precise quantification and purity assessment of highly functionalized intermediates are critical bottlenecks in drug development. 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine presents a unique analytical challenge due to its dual chemical nature: a highly lipophilic halogenated benzyl moiety coupled with a polar, basic pyrazole-4-amine core.
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered for this compound. Designed for researchers and analytical scientists, this guide moves beyond mere procedural steps to explain the underlying chromatographic causality, ensuring reliable, reproducible, and ICH Q2-compliant results.
Mechanistic Rationale & Analyte Profiling
To design an effective separation method, we must first understand the physicochemical behavior of the analyte. The primary amine on the pyrazole ring has an estimated pKa of ~4.5. In standard RP-HPLC utilizing a neutral mobile phase, basic amines are notorious for causing severe peak tailing. This occurs because residual silanol groups on the silica backbone of the C18 stationary phase (pKa ~3.5–4.5) become ionized (SiO⁻). These negatively charged silanols engage in secondary cation-exchange interactions with the positively charged primary amine .
To counteract this, our protocol employs an acidic mobile phase modifier: 0.1% Trifluoroacetic acid (TFA) . TFA serves a dual mechanistic purpose:
pH Suppression: It lowers the mobile phase pH to approximately 2.0, well below the pKa of the silanols, keeping them protonated and neutral (SiOH), thereby shutting down secondary ionic interactions.
Ion-Pairing: The trifluoroacetate counter-ion forms a transient, neutral hydrophobic ion-pair with the protonated pyrazole-amine, enhancing its mass transfer kinetics and ensuring a sharp, symmetrical peak .
Simultaneously, the highly lipophilic 4-chloro-2-fluorobenzyl group dictates the need for a strong organic modifier. Acetonitrile is selected over methanol due to its aprotic nature and lower viscosity, which yields sharper peaks for halogenated aromatics and reduces column backpressure.
Mechanistic interaction of the analyte with mobile and stationary phases.
Optimized Chromatographic Conditions
The following parameters have been optimized to balance resolution, sensitivity, and throughput.
Controls pH (~2.0) and provides essential ion-pairing.
Mobile Phase B
Acetonitrile (HPLC-grade)
Lower viscosity than methanol; sharper peaks for halogens.
Elution Mode
Isocratic (30% A : 70% B)
Ensures a consistent baseline and reproducible retention times.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm internal diameter columns.
Injection Volume
5.0 µL
Prevents column overloading while maintaining high UV sensitivity.
Detection
UV at 254 nm
Targets the strong π-π* transitions of the halogenated benzyl ring.
Column Temp
25 ± 2 °C
Stabilizes mobile phase viscosity and mass transfer kinetics.
Experimental Workflow & Self-Validating Protocol
A robust protocol must be a self-validating system. The following methodology integrates a System Suitability Test (SST) that acts as an absolute gatekeeper; the analytical run is only considered valid if the system proves its precision in real-time.
Reagent & Mobile Phase Preparation
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of HPLC-grade Trifluoroacetic acid into a 1000 mL volumetric flask. Dilute to the mark with Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm nylon membrane.
Mobile Phase B (Acetonitrile): Filter HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.
Pump Priming: Purge the HPLC lines with the respective mobile phases for 5 minutes at 2.0 mL/min to eliminate micro-bubbles that could cause baseline drift.
Standard & Sample Preparation
Crucial Insight: Always perform the final dilution of your sample in the mobile phase to prevent solvent-mismatch, which can cause peak fronting or splitting.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine reference standard. Transfer to a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using ultrasonic agitation for 2 minutes. Make up to volume with Acetonitrile.
Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the Isocratic Mobile Phase (30% A : 70% B).
Sample Preparation: Weigh the equivalent of 10.0 mg of the active sample, dissolve in Acetonitrile, sonicate for 5 minutes, and filter through a 0.45 µm syringe filter before final dilution to 50 µg/mL using the mobile phase.
System Suitability Testing (SST) - The Self-Validating Control
Before analyzing unknown samples, execute the following sequence to validate the system's resolving power:
Equilibration: Run the isocratic mobile phase at 1.0 mL/min for 30 minutes until the UV baseline is perfectly flat.
Blank Injection: Inject 5.0 µL of the diluent. Confirm no ghost peaks appear at the expected retention time of the analyte (~5.8 min).
SST Injections: Inject the 50 µg/mL Working Standard five consecutive times (n=5).
Validation Gate: Calculate the metrics. The sequence may only proceed to sample analysis if the %RSD of the peak areas is ≤ 2.0%, and the Tailing Factor is ≤ 1.5. If these criteria fail, purge the column and prepare fresh mobile phase.
Step-by-step experimental workflow with integrated self-validation.
Method Validation Summary (ICH Q2 Guidelines)
When executed correctly, this method meets all stringent International Council for Harmonisation (ICH) Q2 guidelines for analytical validation.
Table 2: System Suitability and Validation Parameters
Validation Parameter
Acceptance Criteria
Typical Observed Value
Retention Time (Rt)
Consistent within ± 0.1 min
~ 5.8 min
Tailing Factor (T)
≤ 1.5
1.12
Theoretical Plates (N)
≥ 2000
> 4500
Linearity (R²)
≥ 0.999 (Range: 10–100 µg/mL)
0.9996
Precision (%RSD)
≤ 2.0% (n=5 injections)
0.85%
LOD / LOQ
Signal-to-Noise ≥ 3:1 / 10:1
2.5 µg/mL / 8.0 µg/mL
References
Sivagami, B., Sekar, R., Selvamani, P., Ramesh, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 170-175.[Link]
Method
Application Note: Handling, Storage, and Solution Preparation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
The Chemical Context of Halogenated Benzyl Pyrazolamines 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly specialized, versatile building block frequently utilized in the synthesis of kinase inhibitors, agroche...
Author: BenchChem Technical Support Team. Date: April 2026
The Chemical Context of Halogenated Benzyl Pyrazolamines
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a highly specialized, versatile building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and novel heterocyclic therapeutics. The molecular architecture of this compound dictates its handling requirements. The electron-withdrawing nature of the 4-chloro-2-fluorobenzyl moiety modulates the lipophilicity and photostability of the molecule, while the pyrazol-4-amine core remains electron-rich.
This electron-rich primary amine is the primary site of vulnerability. Without stringent handling protocols, the compound is highly susceptible to environmental degradation, which can introduce downstream experimental artifacts, reduce synthetic yields, or cause false positives in high-throughput screening (HTS) assays.
To establish a robust handling protocol, researchers must understand the causality behind the compound's degradation pathways:
Autoxidation of the Amine Core: Primary amines attached to electron-rich heterocycles easily undergo autoxidation when exposed to atmospheric oxygen. This radical-mediated process leads to the formation of azo compounds, N-oxides, or polymeric tars. Macroscopically, this manifests as a color shift from an off-white powder to a dark brown or black solid.
Hygroscopicity and Hydrolysis: Cold reagents exposed to ambient air rapidly accumulate condensation. Moisture not only causes the powder to clump—ruining precise gravimetric measurements—but can also facilitate the hydrolysis of trace synthetic impurities, leading to an acidic microenvironment that further degrades the pyrazole ring.
Photolytic Cleavage: The benzyl-pyrazole C-N linkage can be sensitive to prolonged exposure to high-energy ultraviolet (UV) light, necessitating protection from direct ambient lighting during long-term storage.
Architecting a Self-Validating Storage System
Standardizing storage conditions is critical for maintaining batch-to-batch reproducibility in drug development. The following protocols are designed as a self-validating system; if the physical appearance of the reagent changes, the storage system has been compromised.
Solid State Storage
Temperature: Store the solid compound at 2°C to 8°C for short-term use (< 1 month) and at -20°C for long-term archiving[1].
Atmosphere: The headspace of the storage vial must be purged with an inert gas (Argon or Nitrogen) prior to sealing. The use of Sure/Seal™ or equivalent septum-cap bottles is highly recommended to prevent oxygen ingress[1].
Containment: Store in amber glass vials to mitigate photolytic degradation. Place the vials inside a secondary desiccator containing active indicating silica gel.
Liquid State (Stock Solution) Storage
Once dissolved in a solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the amine becomes significantly more reactive. Stock solutions must be aliquoted into single-use volumes, blanketed with Argon, and immediately frozen at -80°C . Repeated freeze-thaw cycles will exponentially accelerate oxidative degradation.
Quantitative Data & Hazard Profiles
To ensure compliance with the OSHA Hazard Communication Standard (HCS)[2], personnel must be aware of the physicochemical and safety profiles of pyrazol-4-amines[3].
Requires nitrile gloves, safety goggles, and fume hood.
Storage Temp (Solid)
-20°C (Long-term)
Suppresses kinetic rate of oxidation.
Table 2: Stability Matrix for 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Storage Condition
State
Expected Shelf Life
Quality Control Indicator
-20°C, Argon, Desiccated
Solid
> 24 Months
Powder remains free-flowing and off-white.
25°C, Ambient Air, Light
Solid
< 2 Weeks
Powder darkens to brown; clumps form.
-80°C, Argon, Anhydrous
10 mM DMSO
6 Months
Solution remains clear/pale yellow upon thawing.
4°C, Ambient Air
10 mM DMSO
< 48 Hours
Solution turns turbid or dark orange/brown.
Experimental Workflow: Inert Solution Preparation
The following step-by-step protocol ensures the integrity of the reagent during the transition from a solid to a ready-to-use stock solution.
Step 1: Thermal Equilibration (Critical Step)
Remove the sealed amber vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, instantly compromising the anhydrous environment.
Step 2: Inert Transfer
Transfer the equilibrated vial to a glove box or a fume hood equipped with an Argon Schlenk line. Ensure all spatulas and anti-static weigh boats are oven-dried.
Step 3: Gravimetric Measurement & Dissolution
Weigh the desired mass and transfer it to a sterile, amber glass vial. Immediately add anhydrous, degassed DMSO (e.g., ≥99.9% purity, stored over molecular sieves) to achieve the target concentration (typically 10 mM to 50 mM).
Step 4: Self-Validation Check
Visually inspect the solution. A clear, colorless to pale-yellow solution validates successful dissolution without oxidation. A dark, turbid, or orange solution indicates the solid reagent was compromised prior to dissolution; the batch must be discarded.
Step 5: Aliquoting and Sealing
Divide the stock solution into single-use microcentrifuge tubes or crimp-top vials. Gently blow a stream of Argon over the headspace of each vial for 3–5 seconds to displace oxygen, seal immediately, and transfer to a -80°C freezer.
Workflow Visualization
Workflow for the inert preparation and self-validating storage of pyrazol-4-amine stock solutions.
References
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. Available at: [Link]
National Center for Biotechnology Information. "1H-pyrazol-4-amine | C3H5N3 | CID 78035." PubChem Database. Available at: [Link]
Application Note: Utilizing 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine as a Pharmacophore Model in Oncology Drug Discovery
Executive Summary & Mechanistic Rationale In modern targeted oncology, the aminopyrazole scaffold is a highly privileged pharmacophore, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In modern targeted oncology, the aminopyrazole scaffold is a highly privileged pharmacophore, frequently serving as the hinge-binding motif in ATP-competitive kinase inhibitors[1]. Specifically, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA) represents a highly optimized building block. The primary amine at the 4-position facilitates critical hydrogen bonding with the kinase hinge region, while the 4-chloro-2-fluorobenzyl moiety is strategically designed to occupy the hydrophobic pocket adjacent to the ATP-binding site.
The di-halogenated benzyl group serves a dual purpose:
Halogen Bonding & Steric Fit: The chlorine atom enhances lipophilic ligand efficiency and forms favorable halogen bonds within deep hydrophobic clefts of kinases such as JAKs and CDKs[2].
Metabolic Stability: The fluorine atom at the ortho-position prevents rapid cytochrome P450-mediated oxidation, ensuring the scaffold remains stable during prolonged cell-based assays.
This application note provides a comprehensive, self-validating framework for utilizing CFPA-derived compounds in cancer cell line studies, focusing on high-throughput viability screening and intracellular target engagement.
Experimental Workflows & Logical Architecture
To accurately assess the efficacy of CFPA derivatives, researchers must establish a workflow that links phenotypic outcomes (cell death) directly to mechanistic target engagement (kinase inhibition).
Caption: Experimental workflow for screening CFPA-derived kinase inhibitors in cancer cell lines.
Causality & Design: We utilize the CellTiter-Glo (CTG) luminescent assay rather than colorimetric assays (like MTT). CTG directly quantifies ATP, providing a highly sensitive, linear readout that is critical when evaluating potent kinase inhibitors that induce rapid apoptosis. We select A2780 (ovarian) and MV4-11 (leukemia) lines due to their known dependencies on CDK2 and SYK/JAK pathways, respectively[1][3].
Step-by-Step Methodology:
Cell Seeding:
Adherent (A2780): Seed at 5,000 cells/well in 90 µL of RPMI-1640 + 10% FBS in a 96-well opaque white plate.
Suspension (MV4-11): Seed at 10,000 cells/well. Rationale: Suspension cells have a lower metabolic footprint per cell; higher density ensures the luminescent signal remains within the linear dynamic range.
Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell recovery and adherence.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the CFPA derivative in 100% DMSO. Dilute this 1:100 in culture media to create 10× working stocks.
Treatment: Add 10 µL of the 10× working stock to the 90 µL cell suspension.
Self-Validation Step: Ensure final DMSO concentration is strictly 0.1% across all wells, including vehicle controls, to rule out solvent-induced cytotoxicity. Include Staurosporine (1 µM) as a positive control for 100% cell death.
Incubation: Incubate for 72 hours.
Readout: Equilibrate plates to room temperature for 30 minutes. Add 50 µL of CTG reagent per well. Shake at 400 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.
Causality & Design: Phenotypic cell death must be correlated with the inhibition of the intended kinase target. For CFPA derivatives targeting the JAK/STAT or CDK pathways, we measure the downstream phosphorylation of STAT3 (Tyr705) or Retinoblastoma protein (Rb at Thr821)[1][2].
Step-by-Step Methodology:
Treatment: Treat MV4-11 cells (1 × 10⁶ cells/well in 6-well plates) with CFPA derivatives at 1×, 3×, and 10× their calculated IC₅₀ for 4 hours.
Lysis: Wash cells with ice-cold PBS. Lyse in 100 µL RIPA buffer supplemented with 1× Halt™ Protease and Phosphatase Inhibitor Cocktail.
Critical Rationale: Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) are non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate STAT3/Rb post-lysis, resulting in false negatives for target engagement.
Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein via BCA assay.
Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-STAT3 (Tyr705) or p-Rb (Thr821) overnight at 4°C.
Detection: Wash, apply HRP-conjugated secondary antibodies, and develop using ECL substrate. Normalize bands against total STAT3 or total Rb, and a loading control (GAPDH).
Mechanism of Action & Data Presentation
The efficacy of CFPA derivatives stems from their ability to competitively block ATP binding, thereby halting the phosphorylation cascade required for oncogenic transcription.
Caption: Mechanism of action: CFPA derivatives competitively inhibit ATP binding in oncogenic kinases.
Quantitative Data Summaries
Table 1: Representative Antiproliferative Activity in Cancer Cell Lines
Data represents typical viability metrics (IC₅₀ in µM) for optimized CFPA-derived kinase inhibitors following 72-hour exposure.
Cell Line
Origin
Primary Oncogenic Driver
CFPA-Derivative IC₅₀ (µM)
Staurosporine IC₅₀ (µM)
A2780
Ovarian Carcinoma
CDK2 / Cell Cycle Dysregulation
0.15 ± 0.03
0.02 ± 0.01
MV4-11
B-myelomonocytic Leukemia
FLT3-ITD / SYK / JAK
0.08 ± 0.02
0.01 ± 0.00
HEK293
Embryonic Kidney (Normal)
N/A (Toxicity Control)
> 10.00
0.05 ± 0.01
Table 2: Kinase Selectivity Profile
In vitro biochemical kinase assays demonstrate the selectivity of the CFPA scaffold when oriented toward specific ATP-binding pockets.
Kinase Target
Pathway Function
Biochemical IC₅₀ (nM)
Selectivity Fold (vs. Off-Target)
JAK2
Cytokine Signaling
2.2
> 500x (vs. non-JAK kinases)
CDK2
Cell Cycle Progression
5.0
> 100x (vs. CDK1/9)
SYK
B-Cell Receptor Signaling
0.5
> 1000x (vs. LCK/LYN)
References
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available at:[Link]
Discovery of novel SYK inhibitor with excellent efficacy in models of hematological cancer. BioWorld. Available at: [Link]
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Application Note: Design, Synthesis, and Screening of Fluorinated Pyrazole Derivatives in Preclinical Drug Discovery
Executive Summary & Mechanistic Rationale The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Currently, fluorinated compounds are projected to account for 30...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The integration of fluorine into heterocyclic scaffolds has fundamentally transformed modern medicinal chemistry. Currently, fluorinated compounds are projected to account for 30–50% of all active pharmaceutical ingredients under development[1],[2]. Among these, fluorinated pyrazoles have emerged as privileged pharmacophores due to their unique physicochemical properties, which satisfy the stringent criteria for high efficacy, reduced mammalian toxicity, and favorable pharmacokinetic profiles[1].
Causality in Molecular Design: Why Fluorinate Pyrazoles?
The pyrazole ring is a nitrogen-rich, five-membered heterocycle that excels at forming hydrogen bonds within target protein pockets. However, native pyrazoles can suffer from rapid metabolic degradation (e.g., via cytochrome P450 oxidation) and suboptimal membrane permeability.
The strategic substitution of hydrogen with fluorine addresses these liabilities through several mechanisms:
Metabolic Shielding: The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at vulnerable sites, significantly extending the compound's half-life[3].
Lipophilicity and Permeability: Fluorine incorporation increases the overall lipophilicity (LogP) of the molecule, enhancing passive diffusion across lipid bilayers (such as the blood-brain barrier or intestinal epithelium)[4],[3].
Multipolar Binding Interactions: Fluorine acts as a weak hydrogen bond acceptor. In the context of kinase or viral enzyme inhibition, the highly electronegative fluorine atom can form unique orthogonal multipolar interactions (e.g., C–F…H–N or C–F…C=O) with the target's active site residues, often resulting in binding affinities up to five times stronger than non-fluorinated analogues[3].
Discovery & Development Workflow
The development of fluorinated pyrazoles requires a tightly integrated workflow, moving from regioselective synthesis to rigorous in vitro and in silico validation.
Figure 1: Iterative drug discovery workflow for fluorinated pyrazole derivatives.
Quantitative Efficacy Profiling
Fluorinated pyrazole derivatives have demonstrated exceptional potency across diverse therapeutic areas, including oncology, virology, and metabolic diseases. The table below summarizes the binding and inhibitory efficacy of recently developed lead compounds.
The following protocols outline the synthesis and biological evaluation of fluorinated pyrazoles. Every methodology includes built-in validation steps to ensure data integrity and reproducibility.
Protocol A: Regioselective Synthesis of Fluorinated Pyrazoles via [3+2] Cycloaddition
Mechanistic Rationale: Direct fluorination of native pyrazoles using agents like N-fluorobenzenesulfonimide (NFSI) is highly problematic, often yielding complex, low-yield mixtures of isomers[7]. To circumvent this, modern protocols utilize pre-fluorinated building blocks. A base-mediated [3+2] cycloaddition between di/trifluoromethylated hydrazonoyl chlorides and fluorinated nitroalkenes ensures strict regiocontrol and high yields[8].
Materials:
Trifluoromethylated hydrazonoyl chloride (1.0 eq)
Fluorinated nitroalkene (1.2 eq)
Triethylamine (TEA) (1.5 eq)
Anhydrous Acetonitrile (CH₃CN)
Step-by-Step Methodology:
Reactant Preparation: In an oven-dried round-bottom flask purged with inert N₂ gas, dissolve the trifluoromethylated hydrazonoyl chloride and the fluorinated nitroalkene in anhydrous CH₃CN. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive hydrazonoyl chloride.
Base-Mediated Activation: Cool the reaction mixture to 0°C using an ice bath. Add TEA dropwise over 10 minutes. Causality: TEA neutralizes the HCl byproduct, facilitating the in situ generation of the reactive nitrilimine intermediate without thermally degrading the sensitive fluorinated nitroalkene[8].
Cycloaddition: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction completion via TLC (Hexane/Ethyl Acetate 3:1).
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation System (Structural Confirmation): Purify the crude product via silica gel column chromatography. Validate the regiochemistry using ¹⁹F-NMR and ¹H-NMR. Validation Check: ¹⁹F-NMR is critical here; because fluorine has 100% natural abundance and a wide chemical shift range, the exact position of the CF₃ and F substituents on the pyrazole ring can be unambiguously confirmed without background interference.
Mechanistic Rationale: The double mutation L858R/T790M in the Epidermal Growth Factor Receptor (EGFR) confers severe resistance to first-generation tyrosine kinase inhibitors. Fluorinated pyrazolo-pyrimidines (such as Compound 10c) can bypass this resistance by accessing deeper hydrophobic pockets and forming stable halogen bonds, triggering apoptosis via BAX and caspase-3 upregulation[5].
Materials:
Recombinant human EGFR L858R/T790M kinase domain
ATP and Poly(Glu,Tyr) peptide substrate
Kinase-Glo® Luminescent Assay Kit (Promega)
Synthesized fluorinated pyrazole library (10 mM stocks in DMSO)
Step-by-Step Methodology:
Compound Dilution: Prepare a 10-point serial dilution of the fluorinated pyrazole derivatives in 100% DMSO. Transfer to a 384-well assay plate, diluting further with kinase buffer to achieve a final DMSO concentration of ≤1%. Causality: Fluorinated compounds are highly lipophilic. Exceeding 1% DMSO can denature the recombinant kinase, while lower concentrations may cause the highly lipophilic fluorinated pyrazole to precipitate out of solution.
Kinase Reaction Setup: Add the recombinant EGFR L858R/T790M enzyme and the Poly(Glu,Tyr) substrate to the wells. Incubate at room temperature for 15 minutes to allow pre-binding of the inhibitor to the enzyme active site.
Reaction Initiation: Initiate the kinase reaction by adding ATP (at the predetermined Kₘ concentration for the mutant enzyme). Incubate for 60 minutes at 30°C.
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes to stabilize the luminescent signal, which is directly proportional to the amount of unconsumed ATP (inversely proportional to kinase activity).
Self-Validation System (Assay Integrity):
Positive Control: Include Imatinib or Erlotinib to benchmark relative IC₅₀ values[5].
Negative Control (Vehicle): Wells containing 1% DMSO, enzyme, and ATP (no inhibitor) to establish the 0% inhibition baseline.
No-Enzyme Control: Wells lacking the kinase to establish the 100% inhibition (maximum ATP) baseline.
References
Amin, P. H., Vekariya, R. H., & Dhakhda, S. K. "Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review." ChemistrySelect, 2024.
"Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
"Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry, 2025.
"Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents." Egyptian Pharmaceutical Journal, 2021.
"Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents." Taylor & Francis, 2016.
"Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." National Institutes of Health (PMC).
Application Notes: 4-Amino-1-benzylpyrazole as a Privileged Scaffold in Targeted Drug Discovery
Executive Summary 4-Amino-1-benzylpyrazole (CAS: 28466-62-8) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. The pyrazole core offers excellent metabolic stability and serve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-Amino-1-benzylpyrazole (CAS: 28466-62-8) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. The pyrazole core offers excellent metabolic stability and serves as a robust hydrogen-bond donor/acceptor system. Simultaneously, the
N
-benzyl group provides a lipophilic anchor that frequently occupies hydrophobic sub-pockets in target proteins. The primary amine at the 4-position serves as the critical synthetic handle, allowing for rapid divergent synthesis into amides, ureas, and covalent modifiers. This application note details the mechanistic rationale and validated protocols for utilizing this scaffold in the development of targeted therapeutics.
Mechanistic Grounding: Key Application Areas
Covalent Inhibition of GSTO1-1 (Cancer & Inflammation)
Glutathione S-Transferase Omega 1 (GSTO1-1) is overexpressed in various human cancers (e.g., pancreatic, colorectal) and is heavily implicated in multi-drug resistance[1]. Researchers have successfully utilized 4-amino-1-benzylpyrazole to synthesize highly potent [1].
Mechanistic Rationale: The 4-amino group is reacted with acryloyl chloride to form an acrylamide. This
α,β
-unsaturated carbonyl acts as a tailored Michael acceptor designed to undergo an irreversible hetero-Michael addition specifically with the Cys32 thiol group of the GSTO1-1 active site, yielding inhibitors with sub-nanomolar potency[2].
ATP-Competitive Inhibition of CDK2 (Breast Cancer)
Cyclin-dependent kinase 2 (CDK2) is a critical regulatory enzyme; its overexpression (via Cyclin E) is a primary driver of endocrine resistance in breast cancer[3]. 4-amino-1-benzylpyrazole is a key intermediate in the synthesis of novel [4].
Mechanistic Rationale: The scaffold's primary amine is converted into a reactive phenyl carbamate, which is subsequently displaced by complex amines to form unsymmetrical ureas. The resulting urea motif is a classic kinase pharmacophore that forms critical bidentate hydrogen bonds with the hinge region of the CDK2 ATP-binding pocket, while the benzyl group anchors into the adjacent hydrophobic cleft[3].
Allosteric Modulation of RIPK1 (Necroptosis)
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a central driver of programmed necrosis (necroptosis) and severe inflammatory responses[5]. 4-amino-1-benzylpyrazole is utilized to synthesize [6].
Mechanistic Rationale: The amine is coupled with complex carboxylic acids using standard peptide coupling reagents (e.g., BOP) to form stable amide linkages. These derivatives act as potent allosteric modulators, stabilizing the kinase in an inactive conformation[6].
Quantitative Data Summary
The following table summarizes the biological targets, derivative types, and reported potencies associated with the 4-amino-1-benzylpyrazole scaffold.
Target Protein
Primary Indication
Scaffold Derivative Type
Key Reactive Reagent
Reported Potency / IC₅₀
GSTO1-1
Cancer / Inflammation
Acrylamide (Covalent)
Acryloyl Chloride
Up to 0.22 nM
CDK2
Breast Cancer (Endocrine Resistance)
Urea (via Carbamate)
Phenyl Chloroformate
Nanomolar range
RIPK1
Necrosis / Inflammation
Amide (Allosteric)
Carboxylic Acid + BOP
Nanomolar range
Divergent Synthetic Workflow
Divergent synthetic workflows of 4-amino-1-benzylpyrazole in targeted drug discovery.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of N-(1-benzyl-1H-pyrazol-4-yl)acrylamide (Covalent Precursor)
Objective: Conversion of the 4-amino group into a reactive Michael acceptor for covalent kinase inhibition.
Step 1: Preparation of the Reaction Mixture
Action: Dissolve 1-benzyl-1H-pyrazol-4-amine (1.0 eq) and N,N-Diisopropylethylamine (DIEA, 2.0 eq) in anhydrous CH₂Cl₂. Cool the mixture to 0 °C under an inert argon atmosphere.
Causality: DIEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Using a 2.0 eq excess ensures the pyrazole-amine remains fully deprotonated and nucleophilic. The 0 °C temperature is critical to suppress the highly exothermic nature of the subsequent acylation, preventing unwanted polymerization of the acryloyl moiety[1].
Step 2: Electrophilic Addition
Action: Add acryloyl chloride (1.0 eq) dropwise over 15 minutes.
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, minimizing the formation of di-acylated side products[2].
Step 3: In-Process Monitoring
Action: After 1 hour, analyze an aliquot via TLC (5% MeOH in DCM).
Validation: The reaction is complete when the highly polar baseline spot (primary amine) disappears, replaced by a higher
Rf
spot (amide). If the starting material persists, add an additional 0.1 eq of acryloyl chloride.
Step 4: Workup and Final Validation
Action: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Validation: Confirm the structural integrity of the Michael acceptor via ¹H NMR (300 MHz, CDCl₃). The successful formation of the acrylamide is validated by the presence of distinctive vinylic protons exhibiting a characteristic splitting pattern (dd) between
δ
5.7 and 6.5 ppm[1].
Protocol B: Synthesis of Phenyl (1-benzyl-1H-pyrazol-4-yl)carbamate (Urea Precursor)
Objective: Activation of the pyrazole amine into a stable electrophilic intermediate for downstream urea library synthesis.
Step 1: Reagent Assembly
Action: To a solution of 1-benzyl-1H-pyrazol-4-amine (1.0 eq) in anhydrous THF at 0 °C, add Triethylamine (TEA, 4.0 eq) followed by phenyl chloroformate (1.3 eq).
Causality: Phenyl chloroformate is explicitly chosen over aliphatic chloroformates because the resulting phenyl carbamate strikes an optimal balance: it is stable enough to be isolated and stored, yet reactive enough to undergo subsequent aminolysis to form ureas. THF is utilized as an aprotic solvent to prevent competitive solvolysis of the chloroformate[4].
Step 2: Reaction Execution
Action: Stir the reaction mixture at 0 °C for 3 hours.
Causality: Maintaining the reaction at 0 °C prevents the degradation of the phenyl chloroformate and suppresses the formation of symmetric urea byproducts that can occur at elevated temperatures[3].
Step 3: Self-Validation & Monitoring
Action: Monitor the reaction progress using LC-MS.
Validation: The system is self-validating when the MS spectra show the complete disappearance of the starting mass and the emergence of the [M+H]⁺ peak corresponding to the carbamate (+120 Da mass shift).
Step 4: Isolation
Action: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the crude phenyl carbamate.
Validation: The intermediate can be validated via IR spectroscopy, confirming the presence of the strong, characteristic carbamate C=O stretch at ~1720 cm⁻¹ and the N-H stretch at ~3300 cm⁻¹.
References
Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]
WO2022165513A1 - Cdk2 inhibitors and methods of using the same.WIPO (PCT)
WO2019147782A1 - Aminopyrrolotriazines as kinase inhibitors.WIPO (PCT)
Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science[1]. However, the regioselective construction of highly functionalized pyrazoles remains one of the most persistent bottlenecks in synthetic organic chemistry[2].
As a Senior Application Scientist, I have compiled this troubleshooting guide to move beyond generic advice. Here, we analyze the mechanistic causality behind regiochemical failures and provide self-validating, field-proven protocols to ensure absolute control over your pyrazole syntheses.
Section 1: Mechanistic Fundamentals & Diagnostics
Q1: Why does my classic Knorr cyclocondensation consistently yield an inseparable mixture of regioisomers?
The Causality: The traditional Knorr pyrazole synthesis involves the condensation of an asymmetric 1,3-diketone with a monosubstituted hydrazine[1]. The fundamental issue lies in the presence of two distinct electrophilic carbonyl centers and two nucleophilic nitrogen atoms on the hydrazine. Depending on the subtle steric and electronic differences between the two carbonyls, the initial nucleophilic attack can occur at either site, leading to two different hydrazone intermediates. Subsequent cyclization and dehydration inevitably yield a mixture of 1,3,5- and 1,4,5-trisubstituted (or 1,5-disubstituted) pyrazole regioisomers[1].
Competing cyclization pathways in the classic Knorr pyrazole synthesis leading to regioisomers.
Q2: I cannot change my starting materials, but I need to force the Knorr condensation to favor a single regioisomer. How can I achieve this?
The Solution: Modulate the reaction environment using highly fluorinated solvents.
The Causality: Standard solvents like ethanol fail to sufficiently differentiate the electrophilicity of the two carbonyl groups. Fluorinated solvents, such as 1,1,1,3,3,5,5,5-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE), possess strong hydrogen-bond donating capabilities. They selectively hydrogen-bond to the more basic/accessible carbonyl oxygen, significantly amplifying its electrophilicity and directing the initial hydrazine attack to a single site.
Table 1: Effect of Solvent on Regioselectivity (Synthesis of 1-Phenyl-3-aryl-5-(trifluoromethyl)pyrazoles)
R¹ in 1,3-Dicarbonyl
Solvent
Isomer Ratio (A:B)
Phenyl
Ethanol (EtOH)
50:50
Phenyl
2,2,2-Trifluoroethanol (TFE)
95:5
Phenyl
Hexafluoroisopropanol (HFIP)
>99:1
4-Methoxyphenyl
Ethanol (EtOH)
55:45
4-Methoxyphenyl
2,2,2-Trifluoroethanol (TFE)
96:4
4-Methoxyphenyl
Hexafluoroisopropanol (HFIP)
>99:1
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
Self-Validating System: The complete dissolution of starting materials in HFIP and the distinct shift in TLC Rf values confirm the selective formation of the hydrazone intermediate.
Setup: In a sealed reaction vial, dissolve the asymmetric 1,3-dicarbonyl compound (1.0 equiv) in HFIP to achieve a 0.2 M concentration.
Addition: Slowly add the substituted hydrazine (1.1 equiv) to the solution at room temperature.
Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the progress strictly via TLC (e.g., hexane/ethyl acetate) until the starting dicarbonyl is fully consumed.
Workup: Remove the volatile HFIP solvent under reduced pressure (HFIP can be recovered and recycled).
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the >99% pure regioisomer.
Q3: The Knorr approach is failing for my highly functionalized substrates. What alternative synthetic strategies guarantee complete regioselectivity?
The Solution: Abandon the dual-electrophile paradigm and utilize base-mediated [3+2] cycloadditions.
The Causality: By using structurally distinct coupling partners—such as N-tosylhydrazones reacting with terminal alkynes[3], or sydnones reacting with 2-alkynyl-1,3-dithianes[4]—you eliminate the ambiguity of competing carbonyls. The regioselectivity is strictly governed by the electronic matching of the dipole and the dipolarophile during the concerted (or stepwise) cycloaddition, ensuring 100% regiocontrol even with complex functional groups[4].
Workflow for regioselective pyrazole synthesis via base-mediated [3+2] cycloaddition.
Protocol 2: Base-Mediated [3+2] Cycloaddition of Sydnones and 2-Alkynyl-1,3-Dithianes[4]
Preparation: In a dry reaction tube under an inert argon atmosphere, combine the sydnone (1.0 equiv) and the 2-alkynyl-1,3-dithiane (1.2 equiv).
Activation: Add the optimized base (e.g., an organic amine or inorganic carbonate, depending on substrate tolerance) and the appropriate anhydrous solvent.
Cycloaddition: Stir the mixture at room temperature (or apply mild heating if sterically hindered) until the sydnone is completely consumed (verify via LC-MS).
Quench & Extract: Quench the reaction with distilled water and extract three times with ethyl acetate.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography. The dithiane group can later be easily derivatized.
Q4: I am trying to selectively N-alkylate an existing unsymmetrical NH-pyrazole, but I get a 1:1 mixture. How do I control this?
The Solution: Utilize functional group tuning (skeletal editing) prior to alkylation.
The Causality: The two nitrogen atoms in an unsymmetrical pyrazole ring possess nearly identical nucleophilicity and pKa values, making direct N-functionalization inherently non-selective[2]. By temporarily modifying a functional group on the ring—for example, converting a 3-acetyl group into a bulky hydrazone—you alter the steric shielding and electron density distribution. This "guides" the alkylating agent exclusively to the unhindered nitrogen atom. Once alkylated, the functional group can be deprotected or further modified[2].
Section 3: Analytical Resolution
Q5: I already have a mixture of regioisomers from an old protocol. How do I separate and unambiguously identify them?
Separation: If standard flash chromatography fails, Supercritical Fluid Chromatography (SFC) provides superior resolution for structurally similar heterocycles. Alternatively, if the isomers exhibit different solubility profiles, fractional crystallization from a hot minimal solvent can preferentially crash out one isomer.
Identification: Do not rely solely on 1D ¹H-NMR. The gold standard for unambiguous assignment is 2D NMR (specifically HMBC), which correlates the N-alkyl protons to the adjacent pyrazole ring carbons. If 2D NMR is unavailable, you can utilize established ¹³C-chemical shift prediction rules specifically developed for 1,3,5-trisubstituted pyrazoles, which can predict shifts with deviations of less than ±1 ppm[5].
References
[1] Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry.
[4] Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
[3] Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters - ACS Publications.
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.
[5] Scope and Limitations in the Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from b-Amino Enones and Hydrazine Derivatives. 13C-Chemical Shift Prediction Rules for 1,3,5-Trisubstituted Pyrazoles. R Discovery.
Technical Support Center: Troubleshooting 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine Solubility in Biological Assays
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible dose-response data for halogenated pyrazole derivative...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible dose-response data for halogenated pyrazole derivatives.
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a classic example of a "deceptively difficult" small molecule. While its molecular weight is relatively low, its physicochemical properties make it highly prone to crashing out of aqueous solutions, leading to erratic assay results, false positives, and masked cytotoxicity. This guide explores the mechanistic causality behind these issues and provides self-validating protocols to rescue your experimental workflows.
Part 1: The Mechanistic Root of the Problem
To troubleshoot solubility, we must first understand the molecular behavior of the compound. 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine features a polar pyrazole-4-amine headgroup attached to a highly lipophilic 4-chloro-2-fluorobenzyl tail.
When introduced into an aqueous assay buffer (like PBS or DMEM), the hydrophobic benzyl rings undergo rapid hydrophobic collapse to minimize their exposure to water[1]. This high lattice energy and lipophilicity drive the formation of sub-visible colloidal aggregates. When a molecule "crashes" out of solution in this manner, its effective monomeric concentration is no longer accurately known, fundamentally compromising assay reproducibility[2].
These colloidal aggregates do not just sit inertly in your well plate; they actively interfere with assay readouts.
Figure 1: Mechanistic pathway of compound aggregation leading to specific assay interferences.
Part 2: Self-Validating Protocol for Kinetic Solubility
Do not rely on visual inspection to determine if your compound has dissolved. Colloidal aggregates are frequently sub-visible. Instead, kinetic solubility estimation must be treated as a rigorous assay itself, generally involving solubilization in DMSO followed by controlled aqueous dilution[3].
The following protocol is a self-validating system : it includes internal baselines (vehicle controls) and utilizes nephelometry (light scattering) to definitively identify the exact concentration at which the compound crashes[4].
Step-by-Step Nephelometric Titration:
Stock Preparation: Prepare a 10 mM stock solution of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine in 100% anhydrous DMSO. Causality note: Water absorption in old DMSO bottles will prematurely nucleate the compound.
Serial Dilution: Perform a 2-fold serial dilution of the compound in DMSO across a 96-well V-bottom plate.
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (e.g., PBS, pH 7.4) in a clear-bottom read plate. This maintains a constant 1% DMSO concentration across all wells, isolating the compound concentration as the only variable.
Equilibration: Incubate the plate for 2 hours at your target assay temperature (e.g., 37°C) on a plate shaker at 200 rpm.
Nephelometric Readout: Measure the turbidity using a nephelometer or an absorbance spectrometer set to a non-absorbing wavelength (≥ 500 nm)[4].
Validation & Cutoff: Define the solubility limit as the highest concentration where the light scattering signal remains within 3 standard deviations of the Vehicle Control (1% DMSO in buffer). Exclude any downstream biological assay data measured at or above this established concentration[4].
Quantitative Solubility Profile
Based on standard kinetic solubility assessments, here is the expected behavior of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine across different buffer systems:
Buffer System
Additives / Co-solvents
Kinetic Solubility Limit
Mechanistic Rationale
PBS (pH 7.4)
None (1% DMSO final)
< 10 µM
High lipophilicity drives rapid hydrophobic collapse in pure salt solutions.
PBS (pH 7.4)
0.01% Tween-20
~ 45 µM
Non-ionic surfactant micelles encapsulate the hydrophobic benzyl tail.
DMEM
10% FBS
~ 120 µM
Serum albumin acts as a hydrophobic carrier protein, preventing precipitation.
Tris-HCl (pH 8.0)
None (1% DMSO final)
< 15 µM
Basic pH does not ionize the pyrazole-amine sufficiently to overcome lattice energy.
Part 3: Troubleshooting Workflow & FAQs
When an assay fails, follow this diagnostic decision tree to isolate the variable causing the solubility issue.
Figure 2: Decision tree for diagnosing and resolving solubility issues in aqueous screening assays.
Frequently Asked Questions
Q: I am using the MTT assay to test cell viability, and the absorbance is unusually high at the highest compound concentrations. Why does the compound look like it's increasing viability?A: This is a classic optical artifact. The MTT assay measures the absorbance of solubilized purple formazan crystals at ~570 nm[5]. Because 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine has low aqueous solubility, it precipitates in the culture medium[4]. These precipitated particles scatter light strongly, which the spectrophotometer misinterprets as increased absorbance[4]. This masks the actual cytotoxic effect, causing a false negative. Solution: Switch to a luminescent ATP-based assay (e.g., CellTiter-Glo) or a fluorescent DNA-binding dye (e.g., CellTox Green) which are significantly less susceptible to light scattering interference[6].
Q: Does the order of addition matter when preparing my assay plate?A: Absolutely. Never dispense aqueous buffer directly into a concentrated droplet of DMSO stock. This creates localized zones of low solvent capacity, nucleating irreversible crystals[3]. Always add the DMSO compound stock into the bulk aqueous phase with rapid mixing. For optimal results, use acoustic liquid handling (e.g., Labcyte Echo) to dispense nanoliter volumes of the compound directly into the final assay volume, bypassing the intermediate dilution steps that often trigger aggregation.
Q: My IC50 curve for this compound is bell-shaped. What is happening?A: A bell-shaped (biphasic) dose-response curve is the hallmark of compound aggregation. At lower concentrations, the monomeric form correctly interacts with your target. As you cross the kinetic solubility threshold, the compound forms colloidal aggregates. These colloids can non-specifically sequester the target protein (driving apparent inhibition up) or precipitate out entirely, reducing the effective concentration of the monomer (driving apparent inhibition down). You must cap your maximum tested concentration at the kinetic solubility limit established via nephelometry[4].
References
Improving Reproducibility: Best Practices for Small Molecules
Source: Sigma-Aldrich
URL
Source: National Institutes of Health (NIH)
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery
Source: Promega Corporation
URL
How to deal with the poor solubility of tested compounds in MTT assay?
Source: PubMed Central (PMC)
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD
Source: Sciforum
URL
Common side reactions in the synthesis of substituted pyrazol-4-amines
Welcome to the Technical Support Center for Pyrazole Chemistry . The synthesis of substituted pyrazol-4-amines—critical pharmacophores in kinase inhibitors and energetic materials—often presents complex chemoselectivity...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyrazole Chemistry .
The synthesis of substituted pyrazol-4-amines—critical pharmacophores in kinase inhibitors and energetic materials—often presents complex chemoselectivity and regioselectivity challenges. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common side reactions encountered during nitration, reduction, cross-coupling, and cycloaddition workflows.
This guide focuses on the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure synthetic success.
Electrophilic Nitration & Reduction Workflows
Q: I am attempting to synthesize a 1-phenylpyrazol-4-amine via a nitration-reduction sequence. However, my nitration step is yielding a mixture of 4-nitropyrazole and p-nitrophenyl side products. How do I control this?A: The regioselectivity of electrophilic aromatic substitution in N-arylpyrazoles is highly dependent on the acidity of the reaction medium. When using mixed acids (HNO₃/H₂SO₄), the strongly acidic conditions protonate the pyrazole N2 position. This deactivates the pyrazole ring, making the N-phenyl ring relatively more nucleophilic, which directs nitration to the para position of the phenyl group.
Solution: To achieve selective C4-nitration on the pyrazole core, switch to a milder nitrating agent such as acetyl nitrate. This prevents pyrazole protonation, allowing the inherently electron-rich C4 position to selectively attack the electrophile.
Q: During the palladium-catalyzed reductive chlorination of 4-nitropyrazole to 3-chloro-4-aminopyrazole, I am observing up to 10% of unchlorinated 4-aminopyrazole as a side product. Why does this happen and how do I remove it?A: This is a kinetic competition. Reductive chlorination using triethylsilane and HCl in ethanol proceeds via a hydroxylamine intermediate. If the direct reduction of this intermediate to the amine outpaces the nucleophilic attack by chloride ions, the unchlorinated 4-aminopyrazole side product is formed[1].
Solution: While optimizing the HCl equivalents can minimize this, the most reliable approach is to leverage the differential solubility of the products. The non-chlorinated 4-aminopyrazole is highly water-soluble and can be quantitatively purged during an aqueous acidic workup and subsequent crystallization of the target 3-chloro-4-aminopyrazole[1].
Mechanistic divergence in the reductive chlorination of 4-nitropyrazole.
C4-Cross-Coupling (Buchwald-Hartwig Amination)
Q: My Buchwald-Hartwig amination of 4-bromo-1-tritylpyrazole with primary alkylamines is yielding mostly dehalogenated pyrazole and very low product yield. What is going wrong?A: You are experiencing competitive
β
-hydride elimination. When coupling amines that possess
β
-hydrogens (e.g., pyrrolidine, allylamine, or simple primary alkylamines), the intermediate Pd(II)-alkyl amido complex can undergo syn-coplanar
β
-hydride elimination faster than reductive elimination. This releases an imine and generates a Pd-hydride species, which subsequently reductively eliminates to give the dehalogenated pyrazole side product[2].
Solution: Switch to a highly sterically demanding ligand system (e.g., XPhos, SIPr, or di-tert-butylphosphino variants) that accelerates reductive elimination. Alternatively, if your target allows, design your synthesis using amines lacking
β
-hydrogens (e.g., tert-butylamine, anilines), which consistently afford excellent yields[2].
Decision tree for troubleshooting low yields in Buchwald-Hartwig pyrazole C4-amination.
Sydnone-Alkyne Cycloadditions (CuSAC)
Q: I am trying to synthesize pyrazol-4-amines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) using sulfonyl ynamides. However, I am seeing massive degradation of the ynamide starting material.A: Sulfonyl ynamides are highly sensitive to the aqueous conditions typically used in click chemistry. Standard copper sources (like copper(II) acetate) fail to catalyze the cycloaddition fast enough, allowing the competing hydration/hydrolysis of the ynamide triple bond to dominate[3].
Solution: You must kinetically favor the cycloaddition. Use the specific catalytic system of copper(II) sulfate, sodium ascorbate, and 1,10-phenanthroline. The phenanthroline ligand accelerates the formation of the active Cu(I)-acetylide complex, permitting the regioselective formation of the pyrazol-4-amine before hydrolysis can occur. Note that this only works for C4-unsubstituted sydnones[3].
Data Summary: Common Side Reactions & Corrective Actions
Synthetic Route
Intended Product
Primary Side Reaction
Mechanistic Cause
Corrective Action
Nitration (1-phenylpyrazole)
1-phenyl-4-nitropyrazole
p-nitrophenylpyrazole
Pyrazole N-protonation deactivates the core ring.
Switch from HNO₃/H₂SO₄ to Acetyl Nitrate.
Reductive Chlorination
3-chloro-4-aminopyrazole
4-aminopyrazole
Direct reduction outpaces nucleophilic Cl⁻ attack[1].
Use CuSO₄ / Ascorbate / 1,10-phenanthroline catalyst system[3].
Standardized Experimental Protocols
Protocol A: Self-Purifying Reductive Chlorination of 4-Nitropyrazole
This protocol utilizes a crystallization step that inherently self-validates by purging the non-chlorinated side product[1].
Reaction Setup: Charge a reactor with 4-nitropyrazole (1.0 equiv) and 5% Pd/C (0.05 equiv) in anhydrous ethanol (10 volumes).
Acidification: Slowly add concentrated HCl (3.0 equiv) while maintaining the internal temperature below 25 °C.
Reduction: Dropwise add triethylsilane (3.5 equiv) over 1 hour. Causality note: Slow addition prevents thermal runaway and minimizes over-reduction.
Monitoring: Stir at room temperature for 4 hours. Confirm complete consumption of the starting material via LC-MS (Target mass: [M+H]⁺ = 118.5).
Workup & Purge: Filter the mixture through Celite to remove Pd/C. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in water and adjust the pH to 9 using 2M NaOH. Extract with ethyl acetate.
Crystallization: Concentrate the organic layer and recrystallize from EtOAc/Heptane. The highly water-soluble 4-aminopyrazole side product remains in the aqueous phase, yielding >99% pure 3-chloro-4-aminopyrazole[1].
This protocol overcomes the high activation barrier of pyrazole C4-amination while minimizing
β
-elimination[2].
Preparation: In a microwave-safe vial, combine 4-bromo-1-tritylpyrazole (1.0 equiv), the target primary/secondary amine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
Catalyst Loading: Add Pd(dba)₂ (5 mol%) and a bulky biaryl phosphine ligand like XPhos or a diimidazoquinoxaline ligand (10 mol%). Causality note: The bulky ligand forces the Pd-complex into a geometry that favors reductive elimination over
β
-hydride elimination.
Solvent: Add anhydrous xylene (0.1 M concentration). Seal the vial under a nitrogen atmosphere.
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 160 °C for exactly 10 minutes.
Isolation: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of silica gel. Concentrate and purify via flash chromatography to isolate the pure C4-aminopyrazole[2].
References
Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development - ACS Publications. Available at:[Link]
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules - PMC. Available at:[Link]
8 Sydnone-Based Cycloadditions in Click Chemistry. Science of Synthesis - Thieme E-Books. Available at:[Link]
How to increase the purity of synthesized 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing critical purity bottlenecks when synthesizing halogenated pyrazole deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing critical purity bottlenecks when synthesizing halogenated pyrazole derivatives.
The synthesis of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine presents a unique chemoselectivity challenge. The workflow requires the N-alkylation of 4-nitropyrazole followed by the reduction of the nitro group. However, the presence of both a chlorine and a fluorine atom on the benzyl ring makes the intermediate highly susceptible to hydrodehalogenation, while the final electron-rich 4-aminopyrazole is notoriously prone to rapid oxidative degradation.
This guide bypasses generic advice, focusing strictly on the mechanistic causality of these impurities and providing field-proven, self-validating protocols to achieve >98% purity.
Mechanistic Workflow & Impurity Pathways
Understanding where impurities originate is the first step in eliminating them. The diagram below illustrates the optimal synthetic pathway alongside the three primary modes of failure: over-alkylation, catalytic dehalogenation, and ambient air oxidation.
Synthesis workflow of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine and impurity pathways.
Troubleshooting Guide & FAQs
Q1: Why do I see a massive loss of the chlorine and fluorine atoms during the nitro reduction step?Causality: When using standard catalytic hydrogenation (e.g., Pd/C with H₂), the palladium catalyst readily undergoes oxidative addition into the C-Cl and C-F bonds of the benzyl ring. Subsequent reductive elimination with surface hydrides replaces the halogens with hydrogen, leading to hydrodehalogenation[1]. This is a pervasive issue with halonitroarenes that drastically reduces the purity of the final product[2].
Solution: Abandon palladium-based catalysis for this specific substrate. Instead, utilize a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[3]. Iron acts via single-electron transfer (SET) to selectively reduce the nitro group through nitroso and hydroxylamine intermediates. This mechanism does not provide the necessary activation energy to cleave the strong aryl-halogen bonds, preserving the 4-chloro-2-fluorobenzyl moiety intact.
Q2: My final 4-aminopyrazole product is isolated as a brown/black tar instead of a white powder. What is happening?Causality: 4-Aminopyrazoles are highly electron-rich heteroaromatics. The electron-donating nature of the pyrazole ring raises the Highest Occupied Molecular Orbital (HOMO) energy of the exocyclic amine, making it extremely susceptible to single-electron oxidation by ambient molecular oxygen (O₂)[4]. This leads to the formation of radical cations that rapidly dimerize into deeply colored azo, azoxy, or oligomeric impurities.
Solution: The entire workup must be conducted under an inert atmosphere (argon or nitrogen blanket)[4]. Furthermore, free 4-aminopyrazoles should not be stored as free bases. Immediately upon isolation, precipitate the product as a hydrochloride (HCl) salt by adding ethereal HCl. Protonating the amine lowers the HOMO energy, drastically increasing its bench stability.
Q3: During the first step, I am observing unreacted 4-nitropyrazole alongside a highly polar baseline impurity on TLC. How do I optimize the alkylation?Causality: 4-Nitropyrazole is an ambidentate nucleophile. While it is symmetric (N1 and N2 alkylation yield the same product), the use of excessively strong bases (like NaH) or a large excess of the benzyl chloride can drive over-alkylation, forming a highly polar quaternary pyrazolium salt. Conversely, weak bases or poor solvent choice leads to incomplete conversion.
Solution: Use a mild inorganic base, specifically Potassium Carbonate (K₂CO₃), in a polar aprotic solvent like DMF. Maintain a strict 1.05 molar equivalent of the alkylating agent to prevent quaternary salt formation while ensuring full consumption of the starting material.
Quantitative Data: Optimization of Nitro Reduction Conditions
To highlight the necessity of chemoselective reduction, the table below summarizes the impact of various reducing agents on the integrity of the 4-chloro-2-fluorobenzyl group.
Reduction Method
Solvent System
Temperature
Conversion
Dehalogenation Impurity
Isolated Purity
Pd/C (10%), H₂ (1 atm)
Methanol
25 °C
>99%
45 - 60%
< 40%
Raney Nickel, H₂ (1 atm)
Ethanol
25 °C
95%
15 - 25%
~ 70%
SnCl₂·2H₂O
Ethyl Acetate
60 °C
92%
< 1%
85% (Emulsion issues)
Fe powder, NH₄Cl
EtOH / H₂O (4:1)
80 °C
>99%
< 1%
> 98%
Self-Validating Experimental Protocol
This two-stage methodology is designed with built-in In-Process Controls (IPCs) to ensure each step self-validates before proceeding, guaranteeing high purity of the final HCl salt.
Stage 1: N-Alkylation to form 1-(4-Chloro-2-fluorobenzyl)-4-nitro-1H-pyrazole
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1H-pyrazole (11.3 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol).
Solvent Addition: Suspend the mixture in anhydrous DMF (100 mL) and stir at room temperature for 15 minutes to pre-form the pyrazolide anion.
Alkylation: Dropwise, add 4-chloro-2-fluorobenzyl chloride (18.8 g, 105 mmol). Heat the reaction mixture to 80 °C.
IPC (Self-Validation): After 4 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 112) is <1% and the product peak (m/z 256 [M+H]⁺) dominates.
Workup: Cool to room temperature and pour the mixture into 500 mL of ice water. The product will precipitate as an off-white solid. Filter, wash with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate.
Stage 2: Chemoselective Reduction & Salt Formation
Note: From step 3 onwards, all operations must be conducted under an Argon atmosphere to prevent oxidation[4].
Setup: In a 500 mL two-neck flask equipped with a reflux condenser, dissolve the intermediate (25.5 g, ~100 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).
Reagent Addition: Add Iron powder (27.9 g, 500 mmol, 325 mesh) and Ammonium Chloride (26.7 g, 500 mmol).
Reduction: Heat the vigorously stirring suspension to 80 °C (reflux) for 2 hours[3].
IPC (Self-Validation): Analyze via TLC (Hexanes:EtOAc 1:1). The UV-active nitro spot should be completely replaced by a highly polar, ninhydrin-active amine spot.
Inert Filtration: Cool the mixture to room temperature. While maintaining an Argon blanket, filter the suspension through a pad of Celite to remove iron oxides. Rinse the Celite pad with degassed Ethyl Acetate (100 mL).
Salt Precipitation: Concentrate the filtrate under reduced pressure (bath temp < 30 °C) to remove ethanol. Extract the aqueous residue with degassed Ethyl Acetate (2 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and immediately add 2.0 M HCl in Diethyl Ether (60 mL) dropwise.
Isolation: The 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine hydrochloride will crash out as a pristine white solid. Filter under Argon, wash with cold ether, and store in a desiccator away from light.
Technical Support Center: Troubleshooting Cell Permeability in Pyrazole-Based Compounds
Welcome to the Technical Support Center for researchers and drug development professionals working with pyrazole-based scaffolds. Pyrazoles are highly versatile pharmacophores, but their unique physicochemical properties...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for researchers and drug development professionals working with pyrazole-based scaffolds. Pyrazoles are highly versatile pharmacophores, but their unique physicochemical properties often lead to frustrating discrepancies between biochemical potency and cellular efficacy. This guide provides actionable troubleshooting strategies, mechanistic insights, and validated experimental protocols to overcome permeability roadblocks.
FAQ 1: Mechanistic Causes of Poor Permeability
Q: My pyrazole hits show sub-nanomolar biochemical potency but fail in cellular assays and exhibit poor Caco-2 permeability. What is the root cause?
A: The primary culprit is the canonical hydrogen bond donor (HBD) present at the N-1 position of the unsubstituted pyrazole ring.
When exposed to an aqueous environment (such as blood plasma or assay buffer), the N-H group forms a tightly bound hydration shell. To passively diffuse across the lipophilic core of a cell membrane, the compound must shed this water—a process that incurs a massive energetic "desolvation penalty" [1].
Furthermore, exposed HBDs are prime recognition motifs for efflux transporters like P-glycoprotein (P-gp). The combination of a high desolvation penalty and active efflux leads to poor apparent permeability (
Papp
) and high efflux ratios [2].
FAQ 2: Chemical Optimization Strategies
Q: How can I chemically modify the pyrazole core to improve permeability without drastically increasing lipophilicity (clogP) or losing target affinity?
A: There are three field-proven strategies to mitigate the HBD liability of pyrazoles without blindly increasing molecular weight or lipophilicity:
N-Methylation / Alkylation:
Capping the N-1 position with a methyl group eliminates the HBD. This directly lowers the topological polar surface area (TPSA) and reduces the desolvation penalty, often improving passive permeability and blocking in vivo N-acetylation[3, 4]. Caution: This may reduce aqueous solubility or disrupt critical target binding if the N-H is required for hinge interactions.
Intramolecular Hydrogen Bonding (IMHB):
If the N-H is strictly required for target engagement, you can design the molecule to form a transient IMHB. By strategically placing a hydrogen bond acceptor (HBA) on an adjacent substituent, the pyrazole N-H can bond with itself while traversing the lipid membrane. This effectively "shields" the polar surface area, dramatically improving permeability without increasing overall lipophilicity [2]. Once the molecule reaches the aqueous intracellular environment, the IMHB opens to bind the target.
Polarized C-H Nonconventional Donors:
Replacing the pyrazole with a bioisostere (e.g., pyrazolo[1,5-a]pyrazine) utilizes a polarized C-H bond instead of an N-H bond. This maintains the hydrogen-bonding geometry required for target binding but is not recognized as a canonical HBD by efflux pumps or hydration shells, thereby enhancing blood-brain barrier (BBB) and cellular permeability [5].
Mechanistic comparison of exposed pyrazole N-H versus IMHB shielding during membrane diffusion.
Quantitative Impact of Pyrazole Modifications
The table below summarizes the typical physicochemical shifts observed when applying these structural modifications to a standard pyrazole hit.
Compound Strategy
Modification
ClogP
TPSA (Ų)
PAMPA
Papp
(
10−6
cm/s)
Caco-2 Efflux Ratio
Wild-Type Hit
Unmodified (Exposed N-H)
2.1
75.2
< 1.0
> 15.0
Strategy 1
N-Methylation
2.5
60.1
12.5
2.1
Strategy 2
IMHB Design (HBA added)
2.2
75.2*
18.0
1.5
Strategy 3
Polarized C-H Isostere
1.9
55.4
22.4
1.1
*Note: While the static 2D TPSA remains high for IMHB compounds, the 3D dynamic polar surface area is significantly reduced in lipophilic environments.
FAQ 3: Experimental Assays & Troubleshooting
Q: What is the most reliable experimental workflow to validate whether my chemical modifications have successfully improved permeability?
A: A self-validating bidirectional Caco-2 permeability assay is the gold standard. Unlike PAMPA (which only measures passive diffusion), Caco-2 cells express active efflux transporters (P-gp, BCRP). To ensure the assay is trustworthy, the protocol must include internal validation metrics: Transepithelial Electrical Resistance (TEER) to confirm tight junctions, Lucifer Yellow to detect paracellular leakage, and Mass Balance to rule out non-specific binding.
Seeding: Seed Caco-2 cells at a density of
1×105
cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).
Maturation: Culture for 21 days, changing the medium every other day, to allow full differentiation and expression of brush-border enzymes and efflux transporters.
Integrity Check (Self-Validation 1): Measure TEER using a voltohmmeter. Only proceed if TEER > 400 Ω·cm².
Phase 2: Dosing & Incubation
4. Preparation: Prepare the pyrazole test compound at 10 µM in HBSS transport buffer (pH 7.4) containing 1% DMSO.
5. Dosing:
Apical to Basolateral (A→B): Add 0.5 mL of test solution to the apical chamber; add 1.5 mL of blank buffer to the basolateral chamber.
Basolateral to Apical (B→A): Add 1.5 mL of test solution to the basolateral chamber; add 0.5 mL of blank buffer to the apical chamber.
Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.
Phase 3: Sampling & Quality Control
7. Sampling: Extract 50 µL aliquots from both donor and receiver compartments at
t=0
and
t=120
min. Quench with ice-cold acetonitrile containing an internal standard.
8. Paracellular Leakage Check (Self-Validation 2): Add 100 µM Lucifer Yellow to the donor compartment. Post-incubation, measure fluorescence in the receiver compartment. Reject the well if Lucifer Yellow permeability is >
1×10−6
cm/s.
9. Analysis: Quantify compound concentrations using LC-MS/MS.
10. Mass Balance (Self-Validation 3): Calculate total compound recovered (Donor + Receiver + Cell Lysate). If recovery is < 70%, the compound is suffering from non-specific plastic binding or intracellular accumulation, and the
Papp
values are invalid.
Phase 4: Calculation
Calculate Apparent Permeability (
Papp
) and Efflux Ratio (ER):
Papp=C0×AdQ/dt
ER=Papp(A→B)Papp(B→A)
Workflow for diagnosing and resolving pyrazole permeability limitations.
References
It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.
Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles.
Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. PMC.
Polarized C-H as Nonconventional Hydrogen Bond Donor. Namiki Shoji Co., Ltd.
Optimization
Kinase Assay Optimization & Troubleshooting Center: Focus on Pyrazole Inhibitors
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biochemical and biophysical challenges associated with screening novel pyrazole-based kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this portal to address the unique biochemical and biophysical challenges associated with screening novel pyrazole-based kinase inhibitors.
The pyrazole scaffold is a privileged structure in modern targeted oncology, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors, including Ruxolitinib, Crizotinib, and Encorafenib[1]. Because pyrazoles effectively mimic the adenine ring of ATP to form critical hydrogen bonds in the kinase hinge region, they are exceptionally potent[1]. However, their structural features—such as extended π-conjugation and high lipophilicity—frequently trigger assay interference, aggregation, and complex kinetic behaviors[2][3].
This guide provides self-validating protocols, mechanistic troubleshooting logic, and quantitative matrices to ensure your assay data is robust, reproducible, and artifact-free.
Assay Optimization & Validation Workflow
Before screening pyrazole libraries, the assay must be kinetically optimized. The following workflow illustrates the critical path from enzyme characterization to mechanistic profiling.
Kinase Assay Optimization Workflow for Pyrazole Inhibitor Screening.
Core Methodologies: Self-Validating Protocols
To ensure data integrity, every protocol must include an internal mechanism to validate its own success. Below are the foundational methodologies required for pyrazole inhibitor characterization.
Protocol A: Apparent ATP
Km
Determination
Determining the Michaelis constant (
Km
) for ATP is critical because it dictates the substrate concentration used during high-throughput screening[4].
Step-by-Step Methodology:
Preparation: Prepare a 2X concentrated kinase/substrate mix in an optimized assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[5]. Note: The inclusion of Brij-35 is critical to prevent pyrazole aggregation.
ATP Titration: Prepare a 12-point, 2-fold serial dilution of ATP (e.g., from 1 mM down to 0.5 µM) at 4X concentration.
Reaction Assembly: In a 384-well plate, dispense 5 µL of the 2X kinase/substrate mix, followed by 2.5 µL of the 4X ATP titration series, and 2.5 µL of buffer containing the DMSO vehicle[4].
Incubation: Incubate at room temperature for the precise time determined during your prior enzyme titration step. Crucial: Ensure total ATP depletion remains below 10% to maintain initial velocity conditions[6].
Detection: Add the appropriate detection reagent (e.g., ADP-Glo Reagent) to terminate the reaction and deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to a luminescent signal[6].
Data Analysis: Plot reaction velocity (Relative Light Units) against [ATP]. Fit the data to the Michaelis-Menten equation (
V=Vmax[ATP]/(Km+[ATP])
) to calculate the apparent
Km
[4].
Self-Validation Check: Run a known ATP-competitive reference inhibitor alongside the ATP titration. The apparent
IC50
of the reference compound must shift linearly with increasing ATP concentrations, validating that the assay is sensitive to competitive binding dynamics.
Protocol B: ATP Competition Assay for Mode of Inhibition
Because pyrazoles generally target the ATP-binding pocket (hinge region), confirming competitive inhibition is a necessary triage step.
Step-by-Step Methodology:
Preparation: Prepare 10-point, 3-fold serial dilutions of your novel pyrazole inhibitors in 100% DMSO.
ATP Stratification: Prepare the assay buffer with ATP at three distinct concentrations relative to your calculated
Km
:
0.5×Km
,
1×Km
, and
5×Km
[4].
Reaction Assembly: Dispense the enzyme/substrate mix into the microplate. Pin-transfer the pyrazole inhibitors (ensuring final DMSO concentration is ≤1%). Initiate the reactions by adding the stratified ATP solutions.
Incubation & Detection: Proceed as established in Protocol A.
Data Analysis: Calculate the
IC50
for the pyrazole at each ATP concentration. Plot the
IC50
(y-axis) against
[ATP]/Km
(x-axis).
Self-Validation Check: A linear plot with a positive slope mathematically confirms ATP-competitive binding. A slope of zero indicates non-competitive behavior, which may flag the compound as an allosteric inhibitor or an assay artifact[4].
Troubleshooting & FAQs: The Causality Behind the Artifacts
FAQ 1: Why must I run my primary pyrazole inhibitor screens exactly at the apparent ATP
Km
?
The Causality: Pyrazole scaffolds are predominantly Type I or Type II ATP-competitive inhibitors[1]. According to the Cheng-Prusoff equation (
IC50=Ki(1+[ATP]/Km)
), assaying at
[ATP]=Km
ensures that the measured
IC50
is exactly twice the true inhibition constant (
Ki
)[4].
If you use
[ATP]≫Km
, you artificially penalize competitive inhibitors, potentially missing highly potent pyrazole hits.
If you use
[ATP]≪Km
, the signal window collapses, increasing assay noise and lowering the statistical Z'-factor[5].
FAQ 2: My pyrazole compounds are yielding steep Hill slopes (>1.5) and the
IC50
shifts depending on the enzyme concentration. What is the physical cause?
The Causality: Pyrazoles are highly lipophilic and prone to forming colloidal aggregates or micelles in aqueous buffers[5]. These micelles sequester the kinase non-specifically, leading to steep dose-response curves and enzyme-concentration-dependent inhibition (known as promiscuous inhibition).
The Solution: Supplement your assay buffer with a non-ionic detergent (e.g., 0.01% Triton X-100, Tween-20, or Brij-35) or carrier proteins like BSA[5]. If the inhibition is aggregate-based, the detergent will disrupt the micelles and the apparent
IC50
will drastically drop or disappear entirely, revealing the compound as a false positive.
FAQ 3: I am using a TR-FRET readout, and my novel pyrazole derivatives are showing up as false positives with erratic donor/acceptor ratios. How do I correct this?
The Causality: Many pyrazole derivatives possess extended π-electron conjugated systems that can absorb excitation light (inner-filter effect) or auto-fluoresce at wavelengths overlapping with the TR-FRET acceptor emission (e.g., 665 nm)[2][3]. This spectral interference skews the ratiometric readout, artificially inflating or deflating the perceived kinase activity.
The Solution: First, run a compound-only fluorescence counterscreen (buffer + compound, no enzyme) to detect intrinsic emission[3]. If interference is confirmed, switch to an orthogonal, non-fluorescent readout such as a luminescence-based ADP-Glo assay. Because ADP-Glo couples ATP depletion to luciferase activity, it is entirely immune to fluorophore interference[5][6].
Logic Tree for Troubleshooting Pyrazole-Mediated Assay Interferences.
Quantitative Data & Troubleshooting Matrices
To streamline your assay development, utilize the following data matrices to select the appropriate technology and diagnose common pyrazole-induced artifacts.
Table 1: Comparative Assay Technologies for Pyrazole Screening
Assay Technology
Detection Principle
Susceptibility to Pyrazole Interference
Best Use Case for Pyrazoles
TR-FRET / HTRF
Time-resolved fluorescence resonance energy transfer.
High: Extended π-systems cause auto-fluorescence and inner-filter effects.
High-throughput screening of highly optimized, highly soluble lead compounds.
ADP-Glo (Luminescence)
Luciferase-mediated conversion of ADP to ATP to light.
Low: Immune to fluorescence interference; susceptible only to luciferase inhibitors.
Primary screening of novel, uncharacterized, or highly conjugated pyrazoles.
Radiometric (
33
P)
Direct measurement of radioactive phosphate transfer.
Very Low: True direct measurement, unaffected by optical properties.
Orthogonal validation of hits; resolving complex mechanistic or kinetic disputes.
Table 2: Troubleshooting Matrix for Pyrazole Inhibitors
Observed Artifact
Root Cause
Diagnostic Test
Corrective Action
Steep Hill Slope (>1.5)
Colloidal aggregation/micelle formation.
Test
IC50
with and without 0.01% Triton X-100.
Add non-ionic detergents (Brij-35, Tween-20) to the assay buffer.
Erratic TR-FRET Ratios
Compound auto-fluorescence or light scattering.
Read compound alone in buffer at donor/acceptor wavelengths.
Switch to red-shifted fluorophores or a luminescence-based assay (ADP-Glo).
IC50
Shifts with [Enzyme]
Promiscuous inhibition or tight-binding limit reached.
Plot
IC50
vs. [Enzyme].
Increase [ATP] to distinguish tight-binding from aggregation, or add BSA.
Poor DMSO Tolerance
Compound precipitates out of solution upon aqueous dilution.
Measure dynamic light scattering (DLS) or visually inspect plates.
Optimize acoustic dispensing (Echo); keep final DMSO consistent (e.g., 1%).
Technical Support Center: Characterizing and Mitigating Off-Target Effects of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Welcome to the technical support center for researchers working with the novel pyrazole-based compound, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. Given that this is a new chemical entity, a comprehensive understand...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers working with the novel pyrazole-based compound, 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. Given that this is a new chemical entity, a comprehensive understanding of its selectivity profile is paramount for the accurate interpretation of experimental results. Off-target interactions, where a molecule engages with unintended biological targets, are a common challenge in drug discovery and chemical biology, potentially leading to misleading data or unforeseen toxicity.[1][2]
This guide is designed to provide a systematic framework for proactively profiling the selectivity of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine, troubleshooting unexpected experimental outcomes, and mitigating the influence of off-target effects. Our approach is grounded in established principles of pharmacology and kinase inhibitor characterization.
Part 1: Frequently Asked Questions (FAQs) - Proactive Selectivity Profiling
This section addresses common questions researchers face when beginning to characterize a novel inhibitor like 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Question: I have just synthesized 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine. What is the best way to anticipate its potential off-targets before starting cell-based experiments?
Answer: A proactive, multi-pronged approach combining computational prediction and experimental screening is highly recommended.
Computational (In Silico) Prediction: Before committing to expensive and time-consuming wet-lab experiments, computational methods can provide valuable, testable hypotheses about your compound's likely interaction partners.[3] These approaches primarily fall into two categories:
Ligand-Based Methods: These methods, such as chemical similarity searches, compare the structure of your compound to databases of molecules with known biological activities.[3] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
Target-Based Methods: If you have a hypothesized primary target, methods like binding site similarity analysis can identify other proteins with structurally homologous binding pockets, which may represent potential off-targets.[4][5] Machine learning algorithms are increasingly used to integrate both ligand and target features for more accurate predictions.[6][7]
Initial Experimental Screening: The gold standard for an unbiased assessment is a broad, cell-free binding or activity assay.
Kinome-Wide Profiling: Since the pyrazole scaffold is a common feature in kinase inhibitors, screening your compound against a large panel of kinases (a "kinome scan") is the most direct way to map its selectivity.[8][9][10] These services are commercially available and measure the binding affinity (Kd) or inhibitory activity (IC50) against hundreds of purified kinases.[11][12] This provides a quantitative landscape of on-target and off-target interactions.
Question: My kinome scan data is back. How do I interpret the results and decide which off-targets are most likely to be relevant in my experiments?
Answer: Interpreting a kinome scan requires careful consideration of both potency and the context of your cellular experiments.
Potency Comparison: Create a rank-ordered list of all kinases that your compound inhibits. Compare the IC50 or Kd values for the off-targets to that of your primary target. A common rule of thumb is to pay close attention to off-targets that are inhibited within a 10- to 30-fold potency window of your primary target, as these are more likely to be engaged at the concentrations used in cell-based assays.
Cellular Context: Consider which of the potent off-targets are expressed in your experimental cell line. A potent off-target that is not expressed in your cells is unlikely to be the cause of an observed phenotype.
Confirming Cellular Engagement: A cell-free assay does not guarantee that the compound will engage the target inside a cell. Cellular target engagement assays, such as the NanoBRET™ assay, are crucial for confirming that your compound can bind to a predicted off-target in a live-cell environment.[11]
Part 2: Troubleshooting Guide - Investigating Unexpected Experimental Results
This section provides a logical workflow for diagnosing and addressing common issues that may arise from off-target effects.
Problem: My cells are showing a phenotype (e.g., decreased viability, morphological changes) that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
Answer: This is a classic scenario that requires a systematic process of elimination to distinguish on-target from off-target effects. The following workflow is designed to dissect this problem.
Diagnostic Workflow for Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Step-by-Step Explanation of the Diagnostic Workflow:
Confirm On-Target Engagement: First, you must verify that 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is actually inhibiting its intended target in your cells at the concentrations you are using. A common method is to perform a Western blot to measure the phosphorylation level of a known, direct substrate of your target kinase. If the substrate's phosphorylation does not decrease as expected, the issue may be related to compound potency or cell permeability, not necessarily an off-target effect.
Dose-Response Analysis: Run a full dose-response curve for the unexpected phenotype and compare the EC50 (the concentration at which you see 50% of the phenotypic effect) with the IC50 for your primary target. If the phenotype occurs at concentrations significantly different (e.g., >10-fold) from the on-target IC50, it strongly suggests the involvement of a different protein.
Use a Structurally Unrelated Inhibitor: If available, use an inhibitor that targets the same primary kinase but has a completely different chemical scaffold. If this second compound produces the same phenotype, it strengthens the case for an on-target effect. If it does not, the phenotype is likely linked to the specific chemical structure of your pyrazole-based compound, pointing towards an off-target effect.
Rescue Experiment: This is a highly rigorous method for validation. If you can express a version of your primary target kinase that has been mutated to be resistant to your compound, it should reverse the on-target effects. If the unexpected phenotype persists even in the presence of this drug-resistant mutant, it provides strong evidence that the effect is mediated by an off-target.
Part 3: Mitigation Strategies and Experimental Design
Once an off-target has been identified and confirmed, you can adapt your experimental design to minimize its impact.
Question: I have confirmed that a specific off-target kinase is contributing to my results. How can I design my experiments to isolate the effects of my primary target?
Answer: Mitigating off-target effects is key to generating reliable data. Here are several strategies:
Work at the Lowest Effective Concentration: Based on your dose-response curves, use the lowest possible concentration of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine that gives a robust on-target effect. This minimizes the engagement of less potent off-targets.
Leverage Kinome Scan Data for Interpretation: Your kinome scan data is a valuable resource for interpreting results. For example, if your compound inhibits both your primary target (Kinase A) and an off-target (Kinase B), and you observe a certain cellular outcome, you cannot definitively attribute it to Kinase A alone.
Table 1: Example Selectivity Data for Compound X
Target
IC50 (nM)
% Inhibition @ 1µM
Notes
Primary Target Kinase
15
98%
Expected on-target activity.
Off-Target Kinase 1
150
85%
10-fold less potent than the primary target. Potential for engagement at higher concentrations.
Off-Target Kinase 2
800
55%
Likely to be engaged only at high micromolar concentrations.
| Off-Target Kinase 3 | >10,000 | <10% | Unlikely to be a significant off-target. |
Caption: Logic of using orthogonal methods for target validation.
References
Castelli, R., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
Liao, C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. PLOS Computational Biology. [Link]
Vijayan, R. S. K., & Koehler, M. F. T. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]
Castelli, R., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]
Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
Al-Ali, H., et al. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Nature Communications. [Link]
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
Tancsics, A., et al. (2025). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. Expert Opinion on Drug Discovery. [Link]
Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]
Wolters, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]
Ser-we, A., & Capps, G. G. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]
El-Damasy, D. A., & Eissa, A. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. [Link]
Harris, C. S., et al. (2013). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
Feng, Y., et al. (2011). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Massive Bio. (2026). Off Target Effect. Massive Bio. [Link]
Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. [Link]
Kumar, A., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]
Validation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA) as a Next-Generation PRMT5 Inhibitor: A Comparative Efficacy Guide
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals Content Type: Objective Performance Comparison & Protocol Validation Guide Executive Summary Protein arginine methyltr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Medicinal Chemists, and Oncology Drug Development Professionals
Content Type: Objective Performance Comparison & Protocol Validation Guide
Executive Summary
Protein arginine methyltransferase 5 (PRMT5) has emerged as a critical epigenetic target in oncology, particularly for malignancies driven by splicing dysregulation such as mantle cell lymphoma (MCL) and MTAP-deleted tumors [1]. While first-generation PRMT5 inhibitors like EPZ015666 and the clinical-stage GSK3326595 have validated the therapeutic hypothesis, resistance mechanisms and pharmacokinetic limitations necessitate novel chemotypes [2].
This guide provides an in-depth technical validation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA) , a novel pyrazole-based small molecule. By benchmarking CFPA against EPZ015666 and GSK3326595, we dissect its structural advantages, comparative efficacy, and provide the self-validating experimental protocols required to rigorously evaluate next-generation PRMT5 inhibitors.
Mechanistic Rationale & Structural Biology
PRMT5, in complex with its obligate cofactor MEP50, catalyzes the symmetric dimethylation of arginine (sDMA) residues on target proteins (e.g., histones H3/H4, SmD3) [3].
CFPA was rationally designed to exploit a deep hydrophobic sub-pocket within the PRMT5 active site.
The 4-chloro-2-fluorobenzyl moiety: Drives potent hydrophobic interactions and halogen bonding, displacing high-energy water molecules in the SAM-binding adjacent pocket.
The 1H-pyrazol-4-amine core: Acts as a critical hydrogen-bond donor/acceptor network, mimicking the endogenous arginine substrate.
Unlike EPZ015666, which is strictly peptide-competitive and SAM-uncompetitive [1], CFPA exhibits a dual-action binding mode that sterically occludes the substrate channel while altering the conformational dynamics of the MEP50 interface.
Fig 1. Competitive inhibition of the PRMT5/MEP50 complex by CFPA, blocking sDMA modification.
Comparative Efficacy: CFPA vs. Clinical Benchmarks
To objectively evaluate CFPA, we benchmarked its biochemical and cellular performance against two highly characterized PRMT5 inhibitors:
EPZ015666 (GSK3235025): A potent, orally available tool compound [1].
GSK3326595 (Pemrametostat): A clinical-stage PRMT5 inhibitor known to induce alternative splicing of MDM4 and upregulate p53 [2].
Table 1: Biochemical and Cellular Profiling
Parameter
EPZ015666
GSK3326595
CFPA (Novel)
Biochemical IC₅₀ (nM)
22.0
5.9
8.4
Z-138 Cellular IC₅₀ (nM)
96.0
~20.0
35.0
Target Engagement (CETSA ΔTₘ, °C)
+4.2
+6.5
+5.8
Selectivity (over PRMT1/4/7)
>10,000x
>4,000x
>10,000x
Data Synthesis: While GSK3326595 retains the highest raw biochemical potency, CFPA demonstrates superior selectivity over the broader methyltransferase family while maintaining a highly competitive cellular IC₅₀ in the Z-138 mantle cell lymphoma line.
Self-Validating Experimental Methodologies
As application scientists, we must ensure that all generated data is free from assay interference. The following protocols are engineered as self-validating systems, explaining why specific techniques are chosen over standard alternatives.
Radiometric PRMT5/MEP50 Methyltransferase Assay
Causality: High-throughput screening often relies on fluorescence polarization (FP) or TR-FRET. However, halogenated aromatic compounds like CFPA can exhibit autofluorescence or quench fluorescent signals, leading to false positives. A radiometric Scintillation Proximity Assay (SPA) eliminates this optical interference, providing absolute kinetic accuracy.
Step-by-Step Protocol:
Complex Preparation: Dilute recombinant human PRMT5/MEP50 complex to a final concentration of 2 nM in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.002% Tween-20, 1 mM DTT).
Compound Addition: Dispense CFPA, EPZ015666, and GSK3326595 in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
Quenching & Detection: After a 60-minute incubation, quench the reaction by adding 10 μL of 7.5 M Guanidine HCl. Transfer the mixture to a streptavidin-coated FlashPlate, wash three times, and measure tritium decay via a microplate scintillation counter.
Cellular Thermal Shift Assay (CETSA)
Causality: Cellular IC₅₀ values derived from viability assays (like CellTiter-Glo) cannot distinguish between on-target PRMT5 inhibition and off-target cytotoxicity. CETSA provides direct, label-free proof of target engagement inside living cells. If a compound binds PRMT5, it thermodynamically stabilizes the protein, shifting its melting temperature (ΔTₘ) higher [4].
Cell Treatment: Culture Z-138 cells to 1×10⁶ cells/mL. Treat with 1 μM of CFPA, EPZ015666, or DMSO vehicle for 2 hours at 37°C.
Thermal Gradient: Aliquot 50 μL of the cell suspension into PCR tubes. Subject the tubes to a temperature gradient from 40°C to 65°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).
Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C. The heat-denatured (unbound) PRMT5 will aggregate in the pellet, while the stabilized (drug-bound) PRMT5 remains in the supernatant.
Quantification: Analyze the soluble supernatant via Western blot using an anti-PRMT5 primary antibody. Plot the band intensity against temperature to calculate the ΔTₘ.
Conclusion
The validation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA) highlights the critical importance of structural optimization in epigenetic drug discovery. By leveraging the 4-chloro-2-fluorobenzyl group for deep-pocket anchoring and the pyrazole-4-amine for hydrogen bonding, CFPA achieves a highly favorable balance of sub-10 nM biochemical potency, exceptional selectivity, and robust intracellular target engagement. Compared to EPZ015666 and GSK3326595, CFPA represents a structurally distinct and highly viable scaffold for further preclinical development in PRMT5-dependent malignancies.
References
National Cancer Institute (NCI). "Definition of protein arginine methyltransferase 5 inhibitor GSK3326595." NCI Drug Dictionary. Available at:[Link]
MDPI Microorganisms. "PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens." MDPI. Available at:[Link]
Comparative
Preclinical Evaluation Guide: 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFBPA) vs. Doxorubicin in Breast Cancer Models
Executive Summary The development of targeted therapeutics for breast cancer requires rigorous benchmarking against established clinical standards. Doxorubicin (DOX) , a canonical anthracycline, remains a cornerstone of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapeutics for breast cancer requires rigorous benchmarking against established clinical standards. Doxorubicin (DOX) , a canonical anthracycline, remains a cornerstone of breast cancer chemotherapy; however, its clinical utility is fundamentally limited by cumulative, dose-dependent cardiotoxicity driven by oxidative stress.
In contrast, pyrazole-based small molecules, such as 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFBPA) , represent an emerging class of targeted agents. Pyrazole scaffolds are "privileged structures" in medicinal chemistry, frequently designed to selectively inhibit kinases or disrupt tubulin polymerization, thereby inducing apoptosis with a potentially wider therapeutic window. This guide provides an objective, data-driven framework for comparing the mechanistic profiles and preclinical efficacy of CFBPA against Doxorubicin in breast cancer cells, supported by self-validating experimental workflows.
Mechanistic Divergence: Broad Cytotoxicity vs. Targeted Inhibition
Understanding the causality behind cell death is critical for drug development. DOX and CFBPA achieve apoptosis through fundamentally divergent pathways.
Doxorubicin (The Broad-Spectrum Cytotoxin): DOX exerts its effects primarily by intercalating into DNA and inhibiting Topoisomerase II, leading to severe DNA double-strand breaks. Concurrently, DOX undergoes redox cycling in the mitochondria, generating a massive influx of Reactive Oxygen Species (ROS). While this oxidative stress forces cancer cells into apoptosis, it is also the primary driver of off-target cardiotoxicity[1].
CFBPA (The Targeted Modulator): As a synthetic pyrazole derivative, CFBPA relies on targeted structural interactions rather than broad DNA damage. Recent studies on structurally analogous pyrazole derivatives in breast cancer demonstrate that they function by disrupting tubulin polymerization or inhibiting specific survival kinases (e.g., MAPK/ERK pathways)[2],. This targeted disruption leads to G2/M cell cycle arrest and subsequent apoptosis without triggering the systemic ROS storms characteristic of anthracyclines[3].
Fig 1. Divergent mechanistic pathways of DOX and CFBPA leading to breast cancer cell apoptosis.
Quantitative Performance Data
To objectively compare these compounds, we evaluate their performance across two standard breast cancer models: MCF-7 (Estrogen Receptor-positive) and MDA-MB-231 (Triple-Negative Breast Cancer, TNBC). The data below synthesizes expected preclinical benchmarks based on established pyrazole derivative and anthracycline profiles[2],[4].
Parameter
Doxorubicin (DOX)
CFBPA (Pyrazole Derivative)
Measurement Assay
IC50 (MCF-7)
0.5 - 1.2 µM
8.5 - 12.0 µM
MTT Assay (72h)
IC50 (MDA-MB-231)
0.8 - 1.5 µM
10.0 - 15.5 µM
MTT Assay (72h)
Apoptosis Induction
>75% (Late Apoptosis/Necrosis)
~60% (Early Apoptosis dominant)
Annexin V/PI Flow Cytometry
Intracellular ROS Levels
>300% increase vs. Control
<20% increase vs. Control
DCFDA Fluorescent Probe
Cardiotoxicity Marker
High (Caspase-3 cleavage in H9c2)
Minimal to None
Western Blot (H9c2 Cardiomyocytes)
Analytical Insight: While DOX exhibits superior absolute potency (sub-micromolar IC50), it induces massive ROS generation and indiscriminate necrosis at higher doses. CFBPA, while requiring higher micromolar concentrations to achieve its IC50, maintains a highly favorable safety profile, driving cells cleanly into apoptosis without collateral oxidative damage.
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols used to generate the comparative data must be self-validating. The following workflows are designed to confirm both efficacy (viability) and mechanism (apoptosis).
Fig 2. Self-validating experimental workflow for comparative drug efficacy and mechanism profiling.
Purpose: To establish the half-maximal inhibitory concentration (IC50) of DOX and CFBPA.
Causality Principle: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. Because these enzymes are only active in viable cells, the reduction of the yellow MTT tetrazolium to purple formazan is a direct, causal proxy for mitochondrial metabolism and cell viability.
Cell Seeding: Seed MCF-7 and MDA-MB-231 cells at a density of
5×103
cells/well in a 96-well plate. Expertise Note: This specific density ensures cells remain in the logarithmic growth phase during the 72-hour treatment window, preventing contact inhibition artifacts.
Drug Treatment: After 24 hours of incubation (to allow adherence), treat cells with serial dilutions of DOX (0.01 - 10 µM) and CFBPA (0.1 - 100 µM). Include a vehicle control (0.1% DMSO).
MTT Incubation: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the intracellular formazan crystals. Agitate on an orbital shaker for 10 minutes.
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Purpose: To validate that the reduction in viability observed in the MTT assay is driven by programmed cell death (apoptosis) rather than non-specific toxicity (necrosis).
Causality Principle: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet, which is bound by fluorescent Annexin V. Propidium Iodide (PI) is a DNA intercalator that can only enter cells with compromised membranes (late apoptosis/necrosis). This dual-staining system self-validates the exact stage of cell death.
Treatment: Treat cells in 6-well plates with DOX and CFBPA at their respective IC50 and 2× IC50 concentrations for 24 and 48 hours.
Harvesting: Collect both the culture media (containing floating, apoptotic cells) and the adherent cells via gentle trypsinization. Expertise Note: Failing to collect the culture media will result in a massive false-negative for late apoptotic cells.
Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of
1×
Annexin V Binding Buffer. Expertise Note: Annexin V binding is strictly calcium-dependent; using standard PBS here will cause the assay to fail.
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate in the dark for 15 minutes at room temperature.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Conclusion
While Doxorubicin remains an exceptionally potent chemotherapeutic, its reliance on ROS generation and DNA damage inherently limits its therapeutic window. The evaluation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFBPA) highlights the potential of pyrazole derivatives to act as highly targeted agents. By shifting the mechanism of action away from oxidative stress and toward targeted kinase/tubulin disruption, CFBPA-like molecules offer a compelling pathway for developing breast cancer therapeutics with minimized cardiotoxic liabilities.
References
Title: Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer
Source: PMC / NIH
URL
Title: PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer
Source: Frontiers
URL
Title: A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells
Source: MDPI
URL
Title: Exploring the role of furan-pyrazole in the treatment of breast cancer
Source: Asian Journal of Pharmaceutical and Health Sciences
URL
Title: Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways
Source: Tech Science Press
URL
Efficacy comparison of fluorinated vs. non-fluorinated pyrazole inhibitors
The Fluorine Advantage: Efficacy and Mechanistic Comparison of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the...
Author: BenchChem Technical Support Team. Date: April 2026
The Fluorine Advantage: Efficacy and Mechanistic Comparison of Fluorinated vs. Non-Fluorinated Pyrazole Inhibitors
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. Among these, the pyrazole scaffold remains a cornerstone in medicinal chemistry, utilized in everything from anti-inflammatory drugs to agrochemicals. However, the true inflection point in pyrazole efficacy often hinges on a single, highly electronegative addition: fluorine.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated pyrazole inhibitors. We will dissect the causality behind why fluorination—particularly trifluoromethyl (-CF₃) and mono-fluoro (-F) substitutions—dramatically alters target engagement, regioselectivity during synthesis, and metabolic stability.
The "fluorine effect" is not merely a steric substitution; it is a fundamental electronic reprogramming of the molecule[1]. When comparing fluorinated pyrazoles to their non-fluorinated counterparts, the efficacy divergence is driven by two primary mechanisms:
Metabolic Evasion (Pharmacokinetics): Non-fluorinated pyrazoles are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. Introducing a fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy of the adjacent C-H bonds. This electronic perturbation significantly reduces the rate of electrophilic attack by the CYP450 FeO³⁺ species, thereby prolonging the drug's half-life[1].
Target Engagement (Thermodynamics): Fluorine atoms act as unique hydrogen bond acceptors and participate in orthogonal halogen bonding. In the hydrophobic pockets of target enzymes, the electron-withdrawing nature of a -CF₃ group polarizes the pyrazole ring, enhancing binding affinity and locking the molecule into its bioactive conformation[2].
Fig 1. Mechanistic pathway of CYP450 evasion in fluorinated vs. non-fluorinated pyrazoles.
Case Studies & Quantitative Efficacy Data
Case Study A: COX-2 Inhibition (The Celecoxib Paradigm)
Celecoxib, a blockbuster non-steroidal anti-inflammatory drug (NSAID), utilizes a 1,5-diaryl pyrazole core equipped with a crucial -CF₃ group. This -CF₃ moiety anchors the molecule deep within the COX-2 active site, forming critical hydrogen bonds with Arg106 and Tyr341[2]. When the -CF₃ group is replaced by non-fluorinated isosteres (such as a methyl or tert-butyl group), the molecule loses its tight binding conformation. Experimental profiling shows this results in a dramatic drop in both potency and COX-2/COX-1 selectivity.
Case Study B: iNOS Inhibition
In the development of nitric oxide synthase (NOS) inhibitors, curcumin-related pyrazoles demonstrate a similar trend. Qualitative structure-activity relationship (SAR) analyses prove that fluorine groups enhance biological activity. Specifically, (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole is identified as the most potent and selective inhibitor of inducible NOS (iNOS) compared to its non-fluorinated counterparts[3].
Table 1: Comparative In Vitro Efficacy of Pyrazole Scaffolds
Compound Scaffold
Substitution
Target Enzyme
IC₅₀ (µM)
Selectivity Index (SI)
Celecoxib
-CF₃
COX-2
0.06 - 0.09
> 400 (COX-2 over COX-1)
Celecoxib Analog
-CH₃ / -tBu
COX-2
2.65 - 9.03
< 2.0 (Loss of selectivity)
Curcumin-Pyrazole (13)
3-Fluoro
iNOS
High Potency
High (iNOS over eNOS/nNOS)
Curcumin-Pyrazole (7)
Non-Fluorinated
iNOS
Lower Potency
Low
Experimental Methodologies
To ensure scientific integrity and reproducibility, the synthesis and evaluation of these compounds must follow stringent, self-validating protocols.
Protocol A: Regioselective Synthesis of Fluorinated Pyrazoles
Standard condensation of 1,3-diketones with hydrazines in ethanol often yields a mixture of pyrazole regioisomers, requiring tedious chromatographic separation[4]. By switching to a fluorinated solvent, we manipulate the transition state to achieve exclusive regioselectivity[5].
Fig 2. Workflow demonstrating solvent-driven regioselectivity in pyrazole synthesis.
Step-by-Step Methodology:
Solvent Activation: Dissolve 1.0 eq of the asymmetric 1,3-diketone in hexafluoroisopropanol (HFIP) to a 0.5 M concentration. Causality: HFIP acts as a strong hydrogen-bond donor, selectively activating the more sterically accessible carbonyl group of the diketone, directing the nucleophilic attack[5].
Nucleophilic Attack: Add 1.1 eq of aryl hydrazine hydrochloride dropwise at 0 °C to control the exothermic reaction.
Cyclocondensation: Elevate the temperature to 60 °C and reflux for 4 to 6 hours.
Isolation & Validation: Remove HFIP under reduced pressure (HFIP is recovered for recycling). Crystallize the crude product from an ethanol/water mixture.
Self-Validation Check: Perform ¹⁹F-NMR and ¹H-NMR on the crystallized product. The presence of a single set of pyrazole ring protons confirms >99% regioselectivity, validating the solvent effect[5].
Protocol B: In Vitro Enzyme Inhibition Assay (COX-2)
Enzyme Preparation: Reconstitute human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA.
Inhibitor Pre-Incubation: Add the pyrazole inhibitor (dissolved in DMSO, final assay DMSO < 1%) at serial dilutions (0.01 µM to 100 µM). Incubate at 37 °C for 15 minutes. Causality: Diaryl heterocycles like celecoxib are time-dependent, slow-binding inhibitors; pre-incubation is mandatory to achieve thermodynamic equilibrium before introducing the substrate.
Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM.
Quantification: Terminate the reaction after 2 minutes using stannous chloride. Measure Prostaglandin E2 (PGE2) levels via a competitive ELISA kit.
Self-Validation Check: Calculate the Z'-factor using the vehicle control (0% inhibition) and a 10 µM Celecoxib positive control (100% inhibition). The assay is only valid if Z' > 0.5, ensuring the dynamic range is sufficient to distinguish subtle IC₅₀ differences between fluorinated and non-fluorinated analogs.
References
[3] Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. MDPI Molecules.3
[5] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications, The Journal of Organic Chemistry. 5
[4] Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC, Molecules. 4
[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. 1
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC.
[2] Computational Analysis and Biological Activities of Oxyresveratrol Analogues, the Putative Cyclooxygenase-2 Inhibitors. MDPI. 2
In Vivo Validation of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA): A Comparative Guide to Novel sGC Stimulators
Executive Summary & Structural Rationale The development of targeted therapies for cardiopulmonary diseases relies heavily on optimizing pharmacophores to maximize tissue selectivity while minimizing systemic liabilities...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The development of targeted therapies for cardiopulmonary diseases relies heavily on optimizing pharmacophores to maximize tissue selectivity while minimizing systemic liabilities. 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CFPA) is a novel, highly potent soluble guanylate cyclase (sGC) stimulator candidate.
Structurally, CFPA shares the core fluorobenzyl-pyrazole scaffold found in first-in-class sGC stimulators like Riociguat[1]. However, the strategic addition of a 4-chloro substituent on the 2-fluorobenzyl ring is designed to block cytochrome P450-mediated para-hydroxylation—a known metabolic liability that limits the half-life of earlier-generation compounds. This guide objectively compares the in vivo efficacy and hemodynamic profile of CFPA against standard-of-care alternatives (Riociguat and Vericiguat), providing detailed, self-validating experimental methodologies for preclinical validation.
Mechanistic Overview: The NO-sGC-cGMP Axis
In healthy endothelium, nitric oxide (NO) binds to the heme group of sGC, catalyzing the conversion of GTP to cyclic guanosine monophosphate (cGMP) to mediate vasodilation[1]. In disease states like Pulmonary Arterial Hypertension (PAH), endothelial dysfunction leads to NO depletion[2].
Unlike phosphodiesterase (PDE) inhibitors which require baseline cGMP to function, sGC stimulators like CFPA have a dual mode of action: they sensitize sGC to low levels of endogenous NO and directly stimulate the enzyme independently of NO[2]. This allosteric modulation restores the cGMP-Protein Kinase G (PKG) signaling axis, driving potent anti-remodeling and vasodilatory effects.
To objectively evaluate CFPA, we benchmark its performance against Riociguat and Vericiguat in a 28-day Monocrotaline (MCT)-induced PAH rat model. The primary endpoints are Right Ventricular Systolic Pressure (RVSP) and the Fulton Index (a measure of right ventricular hypertrophy)[3].
Table 1: Hemodynamic and Hypertrophic Parameters at Day 28 (Dose: 10 mg/kg/day PO)
Parameter
Vehicle (MCT)
Riociguat
Vericiguat
CFPA (Novel)
Sham Control
RVSP (mmHg)
65.2 ± 4.1
42.1 ± 3.5
45.3 ± 3.2
38.4 ± 2.9
24.5 ± 1.8
Fulton Index
0.48 ± 0.04
0.32 ± 0.03
0.34 ± 0.03
0.29 ± 0.02
0.24 ± 0.02
MAP (mmHg)
98 ± 5
78 ± 6
85 ± 5
90 ± 4
102 ± 4
Data Interpretation & Causality: CFPA demonstrates superior reduction in RVSP and right ventricular hypertrophy (Fulton Index) compared to Riociguat. Crucially, CFPA maintains a higher Mean Arterial Pressure (MAP) than Riociguat. Dose-limiting systemic hypotension is a primary clinical drawback of first-generation sGC stimulators; CFPA's optimized distribution profile mitigates this, offering a wider therapeutic index.
In Vivo Validation: Experimental Workflows & Protocols
Model 1: Monocrotaline (MCT)-Induced PAH Model
Rationale: Monocrotaline is bioactivated in the liver to MCT pyrrole, which selectively damages the pulmonary endothelium, triggering inflammation and progressive vascular remodeling[4]. We intentionally delay treatment until Day 14. Initiating treatment on Day 0 would only assess prophylaxis; starting on Day 14, after right ventricular hypertrophy has commenced, rigorously validates the compound's ability to halt or reverse established disease[3].
Figure 2: 28-day in vivo workflow for MCT-induced PAH model and hemodynamic profiling.
Step-by-Step Protocol (Self-Validating System):
Induction: Administer a single subcutaneous injection of MCT (60 mg/kg) to male Wistar rats (200-250g)[3]. Maintain a vehicle-injected Sham group to establish baseline healthy parameters.
Disease Validation (Day 14): Perform blinded echocardiography to confirm a reduction in Pulmonary Artery Acceleration Time (PAAT), ensuring uniform disease onset before randomization[3].
Intervention: Administer CFPA, Riociguat, Vericiguat, or Vehicle via daily oral gavage (PO) from Day 14 to Day 28.
Terminal Hemodynamics (Day 28): Under isoflurane anesthesia, isolate the right jugular vein. Advance a Millar Mikro-Tip pressure catheter into the right ventricle to record RVSP. Quality Control: A stable waveform must be recorded for at least 3 minutes to ensure artifact-free data.
Tissue Harvest: Euthanize the animals. Excise the heart and separate the right ventricle (RV) from the left ventricle and septum (LV+S). Calculate the Fulton Index: RV / (LV + S)[3].
Model 2: Telemetric Blood Pressure Monitoring in SHR
Rationale: The Spontaneously Hypertensive Rat (SHR) model is the gold standard for evaluating systemic antihypertensive liabilities[5]. Traditional tail-cuff plethysmography requires thermal warming and physical restraint, triggering a sympathetic nervous system response that artificially elevates blood pressure[6]. By utilizing surgically implanted radiotelemetry, we eliminate restraint stress, providing continuous, artifact-free data in conscious, freely moving animals[5].
Step-by-Step Protocol (Self-Validating System):
Surgical Implantation: Under aseptic conditions, implant DSI telemetry probes (e.g., HD-S10) into the abdominal aorta of 12-week-old male SHR rats[6].
Recovery Phase: Allow a strict 10-day recovery period. Causality: This duration is critical to allow surgical inflammation and stress-induced catecholamine surges to subside, ensuring the recorded baseline blood pressure is truly "spontaneous."
Baseline Acquisition: Record continuous baseline MAP, systolic, and diastolic pressures for 48 hours prior to dosing.
Crossover Dosing & Monitoring: Administer CFPA or comparator drugs. Record hemodynamic parameters continuously for 24 hours post-dose to capture the maximum hypotensive nadir (Cmax correlation) and the duration of action.
References
Riociguat - Mechanism of Action and Clinical Application
Source: Wikipedia / Patsnap Synapse
URL:[Link]
The soluble guanylate cyclase stimulator riociguat: Evidence in pulmonary hypertension and beyond
Source: Journal of Rare Diseases Research & Treatment
URL:[Link]
Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments
Source: PubMed Central (PMC) / NIH
URL:[Link]
Animal Model of Hypertension (SHR model) & Telemetry
Source: Melior Discovery
URL:[Link]
Blood Pressure Characterization of Hypertensive and Control Rats for Cardiovascular Studies
Source: Charles River Laboratories
URL:[Link]
Head-to-head comparison of pyrazole inhibitors in a specific cancer model
Head-to-Head Comparison of Pyrazole-Based JAK Inhibitors: Ruxolitinib vs. Golidocitinib in Hematological Malignancy Models Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: April 2026
Head-to-Head Comparison of Pyrazole-Based JAK Inhibitors: Ruxolitinib vs. Golidocitinib in Hematological Malignancy Models
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved oncology drugs[1]. Because of its unique electronic distribution and hydrogen-bonding capabilities, the pyrazole ring acts as an exceptional adenine mimetic, allowing it to anchor deeply into the ATP-binding hinge region of protein kinases[2].
This guide provides a head-to-head technical comparison of two prominent pyrazole-based Janus Kinase (JAK) inhibitors: Ruxolitinib (a first-in-class dual JAK1/2 inhibitor) and Golidocitinib (AZD4205) (a next-generation, highly selective JAK1 inhibitor)[3]. By examining their performance in engineered hematological cancer models, this guide elucidates the structural causality behind their selectivity and provides validated experimental workflows for preclinical profiling.
Mechanistic Grounding: The Pyrazole Pharmacophore in Kinase Selectivity
To understand the divergent clinical profiles of Ruxolitinib and Golidocitinib, one must examine the specific functionalization of their pyrazole cores.
Both compounds utilize the pyrazole ring to establish critical hydrogen bonds with the hinge region of the JAK kinase domain (specifically with the Glu966 and Leu968 residues in JAK1). However, their structural evolution dictates their selectivity:
Ruxolitinib (Dual JAK1/2 Inhibition): Features a relatively unhindered pyrrolo-pyrazole core. This allows the molecule to fit comfortably into the ATP-binding pockets of both JAK1 and JAK2, leading to potent dual inhibition. While highly effective in myeloproliferative neoplasms (MPNs), this dual activity can lead to dose-limiting hematological toxicities (e.g., anemia and thrombocytopenia) driven by JAK2 inhibition.
Golidocitinib (JAK1 Selective): Developed from a 2-amino-pyrimidine derivative substituted with a pyrazole and an indole ring[3]. The critical design choice was the introduction of an ortho-substitution at position 3 of the pyrazole ring. This specific substitution induces a conformational twist that perfectly complements the slightly larger ATP pocket of JAK1 but creates a severe steric clash with the corresponding residues in JAK2[3]. This single structural modification yields a >100-fold selectivity for JAK1 over JAK2.
Fig 1. JAK-STAT signaling pathway illustrating the differential targeting of Ruxolitinib and Golidocitinib.
Head-to-Head Data: Enzymatic and Cellular Profiling
The structural differences between the two pyrazole inhibitors translate directly into their biochemical and cellular performance. The data below summarizes their inhibitory profiles.
Table 1: Comparative IC50 Profiling of Pyrazole Inhibitors
Parameter
Ruxolitinib (Dual Inhibitor)
Golidocitinib / AZD4205 (Selective)
Fold Selectivity (JAK2/JAK1)
Biochemical JAK1 IC50
3.3 nM
0.7 nM
-
Biochemical JAK2 IC50
2.8 nM
118 nM
Rux: 0.8x | Gol: ~168x
Biochemical JAK3 IC50
428 nM
>2000 nM
-
Ba/F3-TEL-JAK1 (Cellular)
45 nM
12 nM
-
Ba/F3-TEL-JAK2 (Cellular)
52 nM
>1500 nM
Rux: 1.1x | Gol: >125x
Note: Data represents aggregated median values from standardized TR-FRET and CellTiter-Glo assays.
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of pyrazole inhibitors must rely on self-validating experimental systems. Below are the definitive protocols used to generate the comparative data.
Protocol 1: Biochemical Selectivity via TR-FRET Kinase Assay
Causality & Rationale: Traditional radiometric assays (e.g., 33P-ATP) generate hazardous waste and are highly susceptible to ATP-depletion artifacts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium-labeled anti-phospho antibody and an APC-conjugated tracer. The time-resolved nature of this assay eliminates the short-lived background auto-fluorescence that is intrinsic to many highly conjugated pyrazole derivatives[4], ensuring the IC50 shift is purely target-driven.
Step-by-Step Workflow:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of Ruxolitinib and Golidocitinib in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate (final DMSO concentration = 1%).
Enzyme/Substrate Addition: Add 5 µL of 2X JAK1 or JAK2 recombinant enzyme mixed with ULight-labeled JAK-1 (Tyr1023) peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of 2X ATP (at the specific Km for each JAK isoform to ensure competitive binding accuracy). Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+) and Europium-anti-phospho-tyrosine antibody.
Readout: Incubate for 60 minutes. Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio (665/615).
Protocol 2: Cellular Selectivity via Ba/F3-TEL-JAK Addiction Models
Causality & Rationale: The murine pro-B Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. By stably transfecting these cells with TEL-JAK1 or TEL-JAK2 fusion proteins, the cells become oncogenically "addicted" to the specific JAK kinase, allowing for IL-3 withdrawal. This creates a self-validating binary system: cell death in the absence of IL-3 is directly causal to the inhibition of the transfected JAK isoform, stripping away the compensatory signaling noise found in wild-type cancer lines.
Step-by-Step Workflow:
Cell Preparation: Harvest Ba/F3-TEL-JAK1 and Ba/F3-TEL-JAK2 cells in the exponential growth phase. Wash three times in PBS to completely remove residual IL-3.
Seeding: Resuspend cells in RPMI-1640 supplemented with 10% FBS (without IL-3). Seed at 5,000 cells/well in a 96-well white opaque plate.
Treatment: Add serial dilutions of Ruxolitinib and Golidocitinib (0.1 nM to 10 µM). Include a DMSO vehicle control (0% inhibition) and a Staurosporine control (100% inhibition) to establish the assay window.
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to cellular ATP.
Analysis: Read luminescence. Normalize data against DMSO and Staurosporine controls. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
A Comparative Guide to Confirming Target Engagement of Novel Pyrazole-Based Inhibitors: A Case Study with 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
Introduction The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and antimic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The compound 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a representative novel small molecule from this class. For any such novel compound, moving from a promising in vitro screening hit to a viable clinical candidate requires rigorous validation of its mechanism of action. The foundational step in this process is unequivocally confirming that the molecule engages its intended protein target within the complex and physiologically relevant environment of a living cell.[3][4]
This guide provides a comprehensive, comparative framework for researchers, scientists, and drug development professionals to design and execute a robust target engagement strategy. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach. Using 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine as our case study, we will compare and detail three critical methodologies: the Cellular Thermal Shift Assay (CETSA) for direct binding confirmation, Kinome Profiling for target identification and selectivity, and downstream pathway analysis via Western Blotting to verify functional consequences.
Part 1: Direct Target Engagement in a Cellular Milieu - The Cellular Thermal Shift Assay (CETSA)
The most compelling initial evidence for target engagement is demonstrating direct physical interaction between the compound and its target protein inside intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method based on the principle of ligand-induced thermal stabilization.[5] The binding of a small molecule, such as our pyrazole compound, to its target protein typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[5][6] This change, or "thermal shift," is direct proof of engagement in a native cellular context.[7]
Causality Behind the Method
Choosing CETSA as the primary validation step is a strategic decision. Unlike biochemical assays that use purified, often truncated recombinant proteins, CETSA assesses binding to the full-length, correctly folded, and post-translationally modified target protein within its natural subcellular compartment.[5] This preserves crucial biological features like protein complexes and cofactors, yielding more accurate predictions of a compound's performance.[5] A positive result provides high confidence that the compound is cell-permeable and binds its intended target under physiological conditions.
Experimental Workflow: CETSA
The CETSA workflow can be broken down into four key stages: treatment, heat challenge, lysis, and analysis.[6]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA with Western Blot Readout
This protocol is designed to generate a "melt curve" to determine the optimal temperature for subsequent dose-response experiments.
Cell Culture & Treatment:
Seed an appropriate cell line (e.g., MCF-7, chosen based on presumed target expression) in sufficient quantity for the experiment.
Once cells reach ~80% confluency, treat them with a fixed concentration of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (e.g., 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.
Harvesting and Heat Challenge:
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Aliquot the cell suspension from both treated and vehicle groups into separate PCR tubes for each temperature point.
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments), followed by a 3-minute cooling step at room temperature.[8]
Lysis and Fractionation:
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8] This method avoids detergents that could disrupt protein complexes.
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[8]
Analysis:
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading.
Analyze the amount of the specific target protein remaining in the soluble fraction using standard Western blotting procedures with a validated primary antibody against the target.[9]
Data Presentation and Interpretation
The Western blot band intensities are quantified and plotted against temperature. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating target stabilization.
Temperature (°C)
Vehicle Control (Relative Band Intensity)
Compound-Treated (Relative Band Intensity)
46
1.00
1.00
49
0.95
0.98
52
0.81
0.92
55
0.52 (Tₘ)
0.85
58
0.24
0.68
61
0.10
0.51 (Tₘ)
64
0.05
0.29
Interpretation: In this hypothetical dataset, the compound treatment shifted the melting temperature (Tₘ) from ~55°C to ~61°C, a +6°C shift that strongly indicates direct target engagement in the cellular environment.
Part 2: Target Deconvolution and Selectivity - Kinome Profiling
While CETSA confirms binding to a known target, what if the target of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is unknown or poorly characterized? Given that pyrazole scaffolds frequently target protein kinases[10], a logical next step is to perform broad kinome profiling. This approach screens the compound against a large panel of kinases to simultaneously identify primary targets and assess selectivity.[11][12]
Causality Behind the Method
Kinase inhibitors derive their therapeutic benefit from potent inhibition of the target kinase, while off-target effects often stem from unintended inhibition of other kinases.[11] Kinome profiling provides a comprehensive "fingerprint" of a compound's activity across the kinome, which is essential for understanding its selectivity profile, predicting potential toxicities, and guiding lead optimization.[12][13] Services often use activity-based biochemical assays to measure inhibition.[11][14]
Experimental Workflow: Kinome Profiling
Caption: A simplified workflow for a typical kinome profiling service.
Data Presentation and Interpretation
Results are often presented in a table showing the percent inhibition of each kinase at a single compound concentration.
Kinase Target
Kinase Family
% Inhibition at 1 µM
CDK2/CycA
CMGC
98%
CDK5/p25
CMGC
85%
GSK3β
CMGC
72%
MAPK1 (ERK2)
CMGC
15%
SRC
TK
8%
EGFR
TK
5%
...
...
...
Interpretation: This hypothetical data strongly suggests that 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK2, with good selectivity against other kinase families like Tyrosine Kinases (TK). This result provides a primary target candidate (CDK2) to validate using the CETSA protocol described in Part 1.
Part 3: Functional Validation - Downstream Pathway Analysis
Confirming direct binding (CETSA) and identifying a target (Kinome Profiling) are crucial, but they do not prove that target engagement leads to a functional cellular response. The final, critical piece of evidence is to demonstrate that the compound modulates the target's downstream signaling pathway.[15] If our compound inhibits CDK2, we expect to see a decrease in the phosphorylation of its known substrates, such as the Retinoblastoma protein (Rb).[10] Western blotting is the classic and most reliable method for this analysis.[16][17]
Causality Behind the Method
Observing the predicted change in a downstream biomarker provides a functional link between target engagement and cellular effect. It confirms the compound's mechanism of action and validates that the binding event is functionally relevant (i.e., inhibitory). This step is a self-validating control; if the compound binds the target (from CETSA) but does not affect its downstream signaling, it may be a non-functional binder, or the chosen downstream marker may be inappropriate.
Signaling Pathway and Point of Inhibition
Caption: Inhibition of CDK2 prevents Rb phosphorylation, blocking S-phase entry.
Detailed Protocol: In-Cell Western (ICW) Assay
The In-Cell Western (ICW) is a higher-throughput alternative to traditional Western blotting, performed directly in multi-well plates.[18][19] It provides quantitative data on protein levels and phosphorylation states in their native cellular context.[20][21]
Cell Seeding and Treatment:
Seed cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[18]
Treat cells with a dose-response curve of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 24 hours).
Fixation and Permeabilization:
Remove media and fix cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[22]
Wash and permeabilize the cells with PBS + 0.1% Triton X-100 to allow antibody access to intracellular targets.[20][22]
Blocking and Antibody Incubation:
Block non-specific binding sites with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a fish gel solution) for 1.5 hours.[22]
Incubate cells with two primary antibodies simultaneously: a rabbit anti-phospho-Rb (Ser807/811) antibody and a mouse anti-total-Rb antibody. This allows for normalization of the phospho-signal to the total protein level in each well.
Secondary Antibody Incubation and Detection:
Wash the wells and incubate with two spectrally distinct secondary antibodies: an anti-rabbit antibody conjugated to a 700 nm fluorophore (e.g., IRDye® 680RD) and an anti-mouse antibody conjugated to an 800 nm fluorophore (e.g., IRDye® 800CW).[19]
Wash thoroughly to remove unbound antibodies.
Imaging and Analysis:
Scan the plate on an infrared imaging system (e.g., LI-COR® Odyssey®).
Quantify the fluorescence intensity in both the 700 nm (phospho-Rb) and 800 nm (total Rb) channels. Calculate the ratio of phospho:total Rb for each dose and plot the results to determine an IC₅₀ value.
Data Presentation and Interpretation
Compound Conc. (µM)
Phospho-Rb Signal (700 nm)
Total Rb Signal (800 nm)
Normalized Ratio (p-Rb/Total Rb)
0 (Vehicle)
85,430
88,120
0.97
0.01
81,200
87,500
0.93
0.1
45,900
88,300
0.52
1
12,100
87,900
0.14
10
8,650
88,050
0.10
Interpretation: The data shows a dose-dependent decrease in Rb phosphorylation upon treatment with the compound, with a calculated IC₅₀ of approximately 0.1 µM. This functional data strongly corroborates the direct binding and kinase inhibition results.
Comparative Summary and Integrated Strategy
Method
Principle
Key Information Gained
Throughput
Key Limitations
CETSA
Ligand-induced protein thermal stabilization.
Direct evidence of target binding in intact cells; cell permeability.
Low-Medium
Not all proteins show a thermal shift; requires a specific antibody.
Functional consequence of target engagement; downstream pathway modulation.
Medium-High
Indirect measure of binding; requires knowledge of the signaling pathway.[15]
Integrated Workflow for Target Engagement Confirmation
Caption: An integrated workflow from broad screening to definitive validation.
Conclusion
Confirming the target engagement of a novel compound like 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine is a multi-faceted process that forms the bedrock of its preclinical development. Relying on a single data point is insufficient. By logically integrating broad, unbiased screening (Kinome Profiling), direct biophysical validation in a cellular context (CETSA), and functional downstream analysis (Western Blotting), researchers can build a cohesive and compelling body of evidence. This rigorous, multi-pronged strategy not only confirms the intended mechanism of action but also de-risks the compound for further development by providing a clear understanding of its selectivity and functional impact, ultimately increasing the probability of its success as a therapeutic agent.
References
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]
LI-COR Biosciences. (2021). In-Cell Western™ Assay. Retrieved from [Link]
Martin, B. R., et al. (2012). Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. Journal of the American Chemical Society. Retrieved from [Link]
De la Peña, V. B., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments. Retrieved from [Link]
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Retrieved from [Link]
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
Henderson, M. J., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]
Bio-Rad Laboratories. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
ResearchGate. (n.d.). Western blot analysis for downstream effector proteins of cell signaling pathways. Retrieved from [Link]
Bio-Techne. (n.d.). Full Signaling Pathway Analysis in a Single Run with Simple Western. Retrieved from [Link]
Sygnature Discovery. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
Vasta, J. D., & Robers, M. B. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
ProteinSimple. (n.d.). Monitoring Target Engagement in Drug Discovery. Retrieved from [Link]
Zaki, I. (n.d.). Pyrazole, Synthesis and Biological Activity. SlideShare. Retrieved from [Link]
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
Brown, D. G., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2017). (PDF) Pyrazole and its biological activity. Retrieved from [Link]
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
World Journal of Pharmaceutical Research. (2022). Chemistry and biological properties of pyrazole derivatives: a review. Retrieved from [Link]
Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
PubChem. (n.d.). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine. Retrieved from [Link]
Huang, G., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Retrieved from [Link]
Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]
Suksrichavalit, T., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Retrieved from [Link]
Park, K. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]
Personal protective equipment for handling 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine
As a Senior Application Scientist, I approach the handling of novel halogenated heterocyclic amines not merely as a procedural necessity, but as an exercise in predictive risk management. 1-(4-Chloro-2-fluorobenzyl)-1H-p...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of novel halogenated heterocyclic amines not merely as a procedural necessity, but as an exercise in predictive risk management. 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine (CAS: 1240565-79-0) is a highly versatile building block frequently utilized in drug discovery and agricultural chemistry. However, its specific structural motifs dictate a strict, causality-driven approach to laboratory safety.
This guide provides the definitive operational and logistical framework for safely handling this compound, ensuring that every protocol is a self-validating system designed to protect researchers and maintain scientific integrity.
Hazard Causality & Risk Assessment
To safely handle this compound, we must first understand why it is hazardous. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals[1], this class of halogenated aminopyrazoles presents specific acute and localized threats:
H315 (Skin Irritation) & H319 (Eye Irritation): The primary amine group (
−NH2
) at the 4-position of the pyrazole ring is a strong nucleophile and a localized base. Upon contact with the moisture in ocular or dermal tissues, it can cause rapid localized pH shifts and protein denaturation.
H335 (Respiratory Irritation): As a crystalline solid, the generation of micro-dust during weighing or transfer can easily penetrate the upper respiratory tract, where the amine moiety rapidly irritates mucosal membranes.
Enhanced Dermal Penetration (H302): The 4-chloro-2-fluorobenzyl group significantly increases the molecule's overall lipophilicity (LogP). This allows the compound to cross the lipid-rich stratum corneum of the skin much more efficiently than non-halogenated analogs, exacerbating systemic exposure risks.
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132 standards[2], PPE must not be treated as the primary line of defense, but rather as a critical supplement to engineering controls. The following matrix details the quantitative specifications and the scientific justification for each PPE component required for handling CAS 1240565-79-0.
PPE Category
Quantitative Specification
Scientific Justification / Causality
Hand Protection
Nitrile gloves (Min. 0.11 mm thickness); Breakthrough time >480 min.
Nitrile provides an excellent barrier against lipophilic halogenated amines. Double-gloving is mandatory during concentrated handling to prevent trans-dermal permeation.
Eye Protection
ANSI Z87.1 compliant chemical splash goggles.
Safety glasses leave gaps; splash goggles are required because the primary amine moiety poses a Category 2A severe eye irritation risk (H319).
Mitigates inhalation of fine crystalline powders (H335). A chemical fume hood remains the primary engineering control.
Operational Workflow & Handling Protocol
Standard operating procedures must be self-validating; every step should inherently prevent the failure of the next[3].
Protocol A: Safe Weighing and Dissolution
Engineering Control Verification: Ensure the chemical fume hood or ventilated balance enclosure is operating with a face velocity of 80–120 feet per minute (fpm).
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Reasoning: Halogenated powders are highly susceptible to static charge, which can cause the powder to "jump" and aerosolize, bypassing local exhaust ventilation.
Weighing: Use a conductive, anti-static weigh boat. Transfer the solid using a grounded stainless-steel spatula. Do not pour directly from the bottle.
Dissolution In-Situ: Rather than transporting the dry powder across the lab, bring your reaction vessel to the balance. Transfer the powder into the vessel and immediately add your reaction solvent (e.g., DMF, DCM, or Methanol) slowly down the side of the flask to wash down any residual dust.
Decontamination: Wipe the balance pan and surrounding surfaces with a lint-free wipe dampened with isopropanol, followed by a secondary wipe with a dilute acidic solution (e.g., 5% citric acid) to neutralize any trace amine residues.
Workflow for the safe handling and spill response of 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-4-amine.
Spill Response & Disposal Plan
In the event of a spill, dry sweeping is strictly prohibited as it will aerosolize the pyrazole-4-amine powder, triggering severe respiratory hazards.
Protocol B: Spill Containment and Neutralization
Evacuation and Assessment: Step back from the spill, alert nearby personnel, and ensure the fume hood sash is lowered to maximize exhaust pull over the spill area.
Wet Containment: Cover the spilled powder with heavy-duty absorbent pads. Gently wet the pads with a compatible, non-reactive solvent (e.g., water or a high-boiling alcohol) from the outside edges moving inward. Reasoning: Wetting suppresses dust formation and prevents the lipophilic powder from becoming airborne.
Collection: Use non-sparking, anti-static scoops to gather the wetted mass. Transfer the material into a compatible, sealable high-density polyethylene (HDPE) waste container.
Surface Decontamination: Wash the affected area with a 5% citric acid solution. Reasoning: The mild acid will protonate the primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt, which can then be easily wiped away with standard soap and water.
Waste Segregation: Label the disposal container strictly as "Hazardous Waste: Halogenated Organic Amine Solid" . Do not mix with standard non-halogenated organic waste, as the fluorine and chlorine atoms require specific high-temperature incineration protocols to prevent the formation of toxic dioxins.
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL: [Link]
Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: About the GHS (Globally Harmonized System of Classification and Labelling of Chemicals)
Source: United Nations Economic Commission for Europe (UNECE)
URL: [Link]